1-(2-Bromophenylsulfonyl)-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUVNJTMAQYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650044 | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-65-9 | |
| Record name | 1-[(2-Bromophenyl)sulfonyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromobenzene-1-sulfonyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular molecule, this document also includes generalized experimental protocols for the synthesis and characterization of similar N-arylsulfonylpyrazoles. Furthermore, a representative signaling pathway potentially modulated by pyrazole derivatives is discussed to illustrate the possible biological relevance of this class of compounds. All quantitative data are summarized in tables, and experimental workflows and signaling pathways are visualized using diagrams for enhanced clarity.
Core Chemical Properties
This compound (CAS Number: 957120-65-9) is a sulfonamide derivative of pyrazole.[1][2] The presence of the pyrazole ring, a common pharmacophore, and the bromophenylsulfonyl group suggests its potential as a scaffold in the development of novel therapeutic agents.[3] Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | [7] |
| Molecular Weight | 287.13 g/mol | [7] |
| CAS Number | 957120-65-9 | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Boiling Point | 437.0 ± 47.0 °C (Predicted) | [1] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [1] |
| ACD/LogP | 2.05 (Predicted) | [8] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a general method for the synthesis of N-arylsulfonylpyrazoles can be described. This typically involves the reaction of a pyrazole with an arylsulfonyl chloride in the presence of a base.[9]
General Synthesis Protocol for N-Arylsulfonylpyrazoles
This protocol is a representative example and may require optimization for the specific synthesis of this compound.
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Acetonitrile (or another suitable aprotic solvent)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of pyrazole (1.0 equivalent) in acetonitrile, add triethylamine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in acetonitrile to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[9]
A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods.
A general protocol for NMR analysis of pyrazole derivatives is as follows:
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Further characterization can be achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[10][11]
A general protocol for IR analysis:
Sample Preparation:
-
The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with KBr and pressing it into a thin disk.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[12]
Data Acquisition:
-
Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[13]
A general protocol for MS analysis:
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Obtain the mass spectrum, which will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, pyrazole and sulfonamide moieties are present in numerous biologically active compounds.[15] Derivatives of pyrazole sulfonamides have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[3][6]
Representative Signaling Pathway: PI3K/Akt/mTOR
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[16] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for drug development.[17][18] Some pyrazole-containing compounds have been investigated as inhibitors of this pathway.[19]
A representative diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for pyrazole-based inhibitors.
Disclaimer: The signaling pathway depicted above is a generalized representation and is intended for illustrative purposes only. There is currently no published evidence directly linking this compound to the modulation of the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of medicinal chemistry, owing to the established biological significance of its constituent pyrazole and sulfonamide moieties. This guide has consolidated the available physicochemical information for this compound, noting that key experimental data such as melting point and solubility are yet to be reported in the literature. In the absence of specific experimental protocols, generalized procedures for the synthesis and spectroscopic characterization of similar compounds have been provided to guide future research. The illustrative example of the PI3K/Akt/mTOR signaling pathway highlights a potential area of biological investigation for this class of molecules. Further experimental work is required to fully elucidate the chemical properties and biological activities of this compound.
References
- 1. This compound | 957120-65-9 [amp.chemicalbook.com]
- 2. This compound,(CAS# 957120-65-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. CAS No.957120-65-9,this compound Suppliers [lookchem.com]
- 9. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Guide: 1-(2-Bromophenylsulfonyl)-1H-pyrazole
CAS Number: 957120-65-9
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact compound is limited in publicly available literature, this document compiles general methodologies for its synthesis and discusses its potential biological significance based on the activities of structurally related pyrazole-sulfonamide derivatives.
Compound Identity and Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 957120-65-9 |
| Molecular Formula | C₉H₇BrN₂O₂S |
| Molecular Weight | 287.13 g/mol |
| Chemical Name | This compound |
| Synonyms | 1-(2-bromophenyl)sulfonylpyrazole |
| Predicted XlogP | 2.2 |
| InChI | InChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H |
| InChIKey | QATUVNJTMAQYOC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br |
Synthesis and Experimental Protocols
General Experimental Protocol: Sulfonylation of Pyrazole
This protocol describes a representative synthesis of an N-arylsulfonylpyrazole.
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Tetrahydrofuran)
-
Base (e.g., Triethylamine or Pyridine)
-
Stirring apparatus
-
Reaction vessel with a nitrogen atmosphere inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a solution of pyrazole (1.0 equivalent) in an anhydrous solvent under a nitrogen atmosphere, add the base (1.1 to 1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred pyrazole solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
A general workflow for the synthesis of N-arylsulfonylpyrazoles is depicted in the following diagram.
Caption: General Synthesis Workflow for N-Arylsulfonylpyrazoles.
Potential Biological Activities and Signaling Pathways
While there is no specific biological data for this compound, the pyrazole and sulfonamide moieties are present in a wide range of biologically active compounds.[1] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2]
The sulfonamide group is a key feature of many antibacterial drugs (sulfa drugs) and other therapeutic agents. Therefore, it is plausible that this compound could be investigated for similar biological activities. For instance, many pyrazole-containing compounds act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways.
The following diagram illustrates a hypothetical mechanism where a pyrazole-sulfonamide derivative could inhibit the COX pathway, a common target for anti-inflammatory drugs.
Caption: Hypothetical Inhibition of the COX Pathway.
Concluding Remarks for Researchers
This compound represents a scaffold with potential for further investigation in drug discovery. Based on the known biological activities of related pyrazole and sulfonamide compounds, this molecule could be a candidate for screening in various assays, particularly for anti-inflammatory, antibacterial, and anticancer properties. The synthetic route to this compound is expected to be straightforward, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and subsequent biological evaluation of this compound to determine its specific therapeutic potential.
References
Technical Guide: 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on established chemical principles, and a workflow diagram illustrating its general synthetic route.
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | [1][2][3] |
| Molecular Weight | 287.13 g/mol | [1][2][3] |
| CAS Number | 957120-65-9 | [2][3] |
| Boiling Point (Predicted) | 437.0 ± 47.0 °C | [3] |
| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [3] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Experimental Protocols
General Experimental Protocol: N-Sulfonylation of Pyrazole
This protocol describes a general procedure for the synthesis of this compound from pyrazole and 2-bromophenylsulfonyl chloride.
Materials:
-
Pyrazole
-
2-Bromophenylsulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine, or Potassium Carbonate)
-
Distilled water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
-
Purification apparatus (e.g., column chromatography setup with silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the pyrazole solution and stir the mixture at room temperature for 15-30 minutes.
-
Addition of Sulfonyl Chloride: Dissolve 2-bromophenylsulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the pyrazole-base mixture. The addition is typically performed at 0°C (ice bath) to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash them sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-sulfonylpyrazole derivatives, a class of compounds to which this compound belongs.
Caption: General workflow for the synthesis of N-sulfonylpyrazoles.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not detailed in the provided search results, the broader class of pyrazole derivatives is known for a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. Compounds containing a pyrazole nucleus are integral to several FDA-approved drugs. The sulfonyl group can also contribute to the biological activity, often seen in compounds designed as enzyme inhibitors. Therefore, this compound may be a subject of interest in drug discovery for its potential therapeutic effects. Further research is required to elucidate its specific biological targets and mechanisms of action.
References
Elucidation of the Molecular Structure of 1-(2-Bromophenylsulfonyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. Due to the limited availability of complete, experimentally verified spectroscopic data for this specific molecule in publicly accessible literature, this document combines predicted data, general synthetic methodologies, and comparative analysis with closely related analogs. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of novel pyrazole-sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry.
Introduction
The pyrazole-sulfonamide scaffold is a prominent feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The title compound, this compound, incorporates the key structural motifs of a pyrazole ring and a brominated phenylsulfonyl group. The bromine atom offers a potential site for further chemical modification, making this a versatile intermediate for the synthesis of new chemical entities. This guide outlines the expected structural characteristics and a plausible synthetic route for this compound.
Molecular Structure and Properties
The fundamental properties of this compound are summarized below. These are derived from computational predictions and information available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂S | PubChem[1] |
| Molecular Weight | 287.13 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 285.94116 Da | PubChem[1] |
| CAS Number | 957120-65-9 | ChemicalBook[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Predicted XlogP | 2.2 | PubChem[1] |
Synthesis Protocol
General Experimental Protocol: N-Sulfonylation of Pyrazole
-
Reaction Setup: To a solution of pyrazole (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) is added a base (1.1 to 1.5 equivalents). Commonly used bases include triethylamine, pyridine, or potassium carbonate. The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Sulfonyl Chloride: 2-Bromophenylsulfonyl chloride (1.0 equivalent), dissolved in the same solvent, is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours or until completion. Gentle heating may be required in some cases.
-
Work-up: Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data (Predicted and Comparative)
Direct experimental spectra for this compound are not available in the surveyed literature. Therefore, this section presents predicted mass spectrometry data and discusses the expected features in NMR and IR spectroscopy based on the analysis of similar compounds.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented below. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature in the mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.94844 |
| [M+Na]⁺ | 308.93038 |
| [M-H]⁻ | 284.93388 |
| [M]⁺ | 285.94061 |
| [M]⁻ | 285.94171 |
(Data sourced from PubChem)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole ring and the bromophenyl group. The pyrazole protons would likely appear as three distinct signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing sulfonyl group. The four protons on the bromophenyl ring would exhibit a complex splitting pattern in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals. The three carbons of the pyrazole ring would be deshielded due to the attachment of the sulfonyl group and the nitrogen atoms. The six carbons of the bromophenyl ring would also appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:
-
SO₂ Stretching: Strong asymmetric and symmetric stretching bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
-
C=N and C=C Stretching: Bands corresponding to the pyrazole ring stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region corresponding to the carbon-bromine bond.
Logical and Experimental Workflows
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and characterization of this compound.
Caption: Molecular structure of this compound.
Caption: General workflow for synthesis and structure elucidation.
Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of pyrazole-sulfonamide derivatives is of significant interest in drug discovery. These compounds have been investigated for a range of pharmacological effects:
-
Anti-inflammatory Activity: Many pyrazole-sulfonamides are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
-
Anticancer Activity: Certain derivatives have shown promise as anticancer agents by targeting various pathways involved in cell proliferation and survival.
-
Antimicrobial Activity: The pyrazole-sulfonamide scaffold has been explored for the development of new antibacterial and antifungal agents.
The title compound, with its specific substitution pattern, represents a novel entity within this pharmacologically relevant class of molecules and warrants further investigation to determine its biological activity profile.
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and expected analytical characteristics of this compound. While a complete set of experimentally derived data is currently lacking in the public domain, the information presented herein, based on predictions and comparative data, offers a solid starting point for researchers. The synthesis and further biological evaluation of this compound could lead to the discovery of new therapeutic agents, leveraging the proven potential of the pyrazole-sulfonamide scaffold. Future work should focus on obtaining and publishing the complete experimental spectroscopic data to fully validate the structure and properties of this promising molecule.
References
Spectroscopic Characterization of 1-(2-Bromophenylsulfonyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyrazole derivatives and presents expected spectral data based on the analysis of analogous compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous characterization of its molecular structure. This guide details the methodologies to obtain and interpret this spectral data.
Experimental Protocols
The following sections describe detailed experimental procedures for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans for adequate signal intensity (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
The solvent signal can be used as an internal reference (e.g., CDCl₃ at δ 77.16 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or just the KBr pellet/ATR crystal) and subtract it from the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Acquire the spectrum in positive or negative ion mode.
-
EI-MS: Introduce a volatile sample into the ion source, where it is bombarded with electrons.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis: Determine the molecular ion peak ([M]⁺˙ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks.
Spectral Data Summary
The following tables summarize the expected spectral data for this compound based on the analysis of its structure and data from related compounds.
Expected ¹H and ¹³C NMR Spectral Data
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Pyrazole H-5 |
| ~ 7.8 - 8.0 | m | 2H | Aromatic CH (Bromophenyl) |
| ~ 7.4 - 7.6 | m | 2H | Aromatic CH (Bromophenyl) |
| ~ 6.4 - 6.6 | t | 1H | Pyrazole H-4 |
| ~ 7.7 - 7.9 | d | 1H | Pyrazole H-3 |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Pyrazole C-5 |
| ~ 139 | Aromatic C (C-SO₂) |
| ~ 135 | Aromatic CH |
| ~ 132 | Aromatic CH |
| ~ 130 | Pyrazole C-3 |
| ~ 128 | Aromatic CH |
| ~ 120 | Aromatic C (C-Br) |
| ~ 110 | Pyrazole C-4 |
Expected IR Spectral Data
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3200 | Medium | C-H stretching (aromatic and pyrazole) |
| 1580 - 1600 | Medium | C=C stretching (aromatic) |
| 1470 - 1500 | Medium | C=N stretching (pyrazole ring) |
| 1350 - 1380 | Strong | Asymmetric SO₂ stretching |
| 1160 - 1190 | Strong | Symmetric SO₂ stretching |
| 1020 - 1050 | Medium | C-N stretching |
| 750 - 780 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
| 600 - 700 | Medium | C-Br stretching |
Predicted Mass Spectrometry Data
The following data is predicted and sourced from PubChem.
Table 4: Predicted m/z for Adducts of C₉H₇BrN₂O₂S
| Adduct | Predicted m/z |
| [M+H]⁺ | 286.94844 |
| [M+Na]⁺ | 308.93038 |
| [M-H]⁻ | 284.93388 |
| [M]⁺˙ | 285.94061 |
Visualized Workflows
The following diagrams illustrate the general experimental and data analysis workflows.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Logical workflow for spectral data analysis and structure elucidation.
Technical Guide: Solubility and Experimental Considerations for 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring functionalized with a 2-bromophenylsulfonyl group. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfonyl group can further enhance the biological activity and modulate the physicochemical properties of the molecule. A critical parameter for the successful development and application of any new chemical entity in drug discovery is its solubility in various solvent systems. This guide provides an in-depth overview of the solubility characteristics of this compound in organic solvents, detailed experimental protocols for its solubility determination, and a representative experimental workflow for its biological evaluation.
Solubility of this compound in Organic Solvents
Based on the solvents commonly employed for the synthesis and recrystallization of similar compounds, a qualitative assessment of solubility is presented in Table 1.[2] It is important to note that this information is predictive and should be confirmed by experimental determination.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Predicted Qualitative Solubility | Rationale/Notes |
| Dimethyl Sulfoxide (DMSO) | High | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. Often used for creating stock solutions for biological assays.[3] |
| Dichloromethane (DCM) | Moderate to High | A common solvent for organic reactions and extractions involving sulfonamides.[2] |
| Chloroform | Moderate to High | Similar to dichloromethane, it is a good solvent for many organic compounds.[2] |
| Ethanol | Moderate (increases with heat) | Often used for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature.[4] |
| Methanol | Moderate (increases with heat) | Similar to ethanol, it is a polar protic solvent that can dissolve many pyrazole derivatives.[1] |
| Acetone | Moderate | A polar aprotic solvent that is a good solvent for a variety of organic molecules.[1] |
| Ethyl Acetate | Low to Moderate | Often used as a solvent for chromatography and recrystallization.[4] |
| Hexane/Cyclohexane | Low | Non-polar solvents, generally poor solvents for polar compounds like sulfonamides.[5][6] |
| Water | Very Low | Organic compounds of this nature typically have poor aqueous solubility.[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of choice.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Ethanol, HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Autosampler vials
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.
-
Analyze the calibration standards using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response (e.g., peak area) versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered sample with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.
-
Visualization of Experimental Workflow
Given that many pyrazole sulfonamide derivatives are investigated as enzyme inhibitors, the following diagram illustrates a general experimental workflow for screening this compound as a potential enzyme inhibitor.[8][9]
Caption: General workflow for screening this compound as an enzyme inhibitor.
Signaling Pathway Context
While the specific biological targets of this compound are not defined in the available literature, many pyrazole sulfonamides are known to target enzymes within cellular signaling pathways. For instance, they can act as inhibitors of kinases, which are crucial components of signaling cascades that regulate cell proliferation, differentiation, and survival. A hypothetical scenario could involve the inhibition of a kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
This guide provides a foundational understanding of the solubility and potential experimental evaluation of this compound for researchers in the field of drug development. The provided protocols and workflows offer a starting point for further investigation into the properties and applications of this and related compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole | 288-13-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Storage of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and storage of 1-(2-Bromophenylsulfonyl)-1H-pyrazole based on its chemical structure and established principles for similar compounds. No specific, publicly available experimental stability data for this exact molecule has been identified. The information herein should be used as a guideline, and it is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.
Introduction
This compound is a solid organic compound featuring a pyrazole ring, a sulfonyl group, and a brominated phenyl ring. Understanding its chemical stability is crucial for ensuring its quality, safety, and efficacy in research and drug development. This guide summarizes recommended storage conditions, potential degradation pathways, and provides generalized experimental protocols for assessing the stability of this compound.
Recommended Storage and Handling
Based on safety data sheets for this compound and structurally related compounds, the following storage and handling procedures are recommended to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of thermally induced degradation. |
| Atmosphere | Store in a tightly closed container. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and atmospheric oxygen, which can promote hydrolysis and oxidation, respectively. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | The brominated aromatic ring may be susceptible to photolytic degradation upon exposure to UV or high-intensity visible light. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | These substances can react with and degrade the molecule. |
Potential Degradation Pathways
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways.[1][2] The ICH Q1A guideline recommends exposing the drug substance to various stress conditions to understand its intrinsic stability.[3][4] Based on the functional groups in this compound, the following degradation pathways are plausible under stress conditions.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide linkage. | 2-Bromobenzenesulfonic acid and 1H-pyrazole. |
| **Oxidation (e.g., with H₂O₂) ** | Oxidation of the pyrazole ring or the sulfur atom. | N-oxides, hydroxylated species, or pyrazole ring-opened products. |
| Photolysis (UV/Visible Light) | Cleavage of the carbon-bromine (C-Br) bond on the phenyl ring. | Phenylsulfonyl-1H-pyrazole and bromine radicals. |
| Thermal Degradation | General decomposition, potentially involving cleavage of the weakest bonds. | A complex mixture of smaller molecules, depending on the temperature and duration of exposure. |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the observed stability of the compound. The goal is to achieve a limited degradation of approximately 5-20%.[1][5]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[1] The solubility of the compound should be determined prior to the study.
Forced Degradation (Stress Testing)
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Store the solution at room temperature or elevate the temperature (e.g., 50-70 °C) if no degradation is observed.[2]
-
Monitor the reaction over time (e.g., at 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of base (e.g., 0.1 M to 1 M NaOH).[2]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Follow the same procedure as for acid hydrolysis (steps 2-3).
-
Before analysis, neutralize the sample with an equivalent amount of acid (e.g., 0.1 M to 1 M HCl).[2]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a 3-30% hydrogen peroxide solution.[6]
-
Store the solution at room temperature and monitor over time.
-
Samples can be analyzed directly.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light, as specified in ICH Q1B guidelines.[7] A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[2]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at a temperature higher than that used for accelerated stability testing (e.g., 70-80 °C).[6]
-
Monitor the sample over time.
-
For analysis, dissolve the heat-stressed solid in a suitable solvent.
-
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies.[10][11]
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of polar and non-polar compounds.[10]
-
Detection: A photodiode array (PDA) or UV detector is commonly used. A PDA detector is advantageous as it can help in assessing the peak purity of the parent compound.
-
Mass Spectrometry (MS) Detector: Coupling HPLC with an MS detector is highly recommended for identifying the structures of the degradation products.[10]
-
Visualized Workflows
The following diagrams illustrate the general workflow for conducting a chemical stability study and a potential degradation pathway.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ijcrt.org [ijcrt.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajrconline.org [ajrconline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole from 2-bromophenylsulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The primary synthetic route involves the reaction of 2-bromophenylsulfonyl chloride with pyrazole. This document provides a comprehensive overview of the synthesis, including the preparation of the key starting material, a detailed experimental protocol for the final synthesis, and the characterization of the target molecule. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of an arylsulfonyl moiety at the N1 position of the pyrazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the synthesis of a specific N-arylsulfonylpyrazole, this compound, providing a detailed protocol for its preparation from commercially available starting materials.
Synthesis of Starting Material: 2-Bromophenylsulfonyl Chloride
The synthesis of the target molecule begins with the preparation of the key electrophile, 2-bromophenylsulfonyl chloride. A common method for its synthesis is the diazotization of 2-bromoaniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent chlorination.
A patent describes a method where 2-bromoaniline is diazotized using sodium nitrite in hydrochloric acid. The resulting diazonium salt is then reacted with a solution of sulfur dioxide in acetic acid containing copper(I) chloride to yield 2-bromobenzenesulfonyl chloride.
Synthesis of this compound
The core of this guide is the N-sulfonylation of pyrazole with 2-bromophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the N-S bond and elimination of hydrogen chloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on general procedures for the N-sulfonylation of pyrazoles.
Materials:
-
2-Bromophenylsulfonyl chloride
-
Pyrazole
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-bromophenylsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled pyrazole solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Experimental Workflow
In-Depth Technical Guide to the Reactivity of the Pyrazole Ring in 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the pyrazole ring in the specific context of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. The presence of the electron-withdrawing 2-bromophenylsulfonyl group at the N1 position significantly influences the electronic properties and, consequently, the chemical behavior of the pyrazole core. This document details the susceptibility of the pyrazole ring to electrophilic and nucleophilic attacks, its participation in metal-catalyzed cross-coupling reactions, and methods for the removal of the activating/protecting sulfonyl group. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis and functionalization of pyrazole-containing compounds for applications in medicinal chemistry and materials science.
Core Reactivity of the Pyrazole Nucleus
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique electronic character, with the N1 nitrogen being pyrrole-like and the N2 nitrogen being pyridine-like. In its unsubstituted form, pyrazole is a π-excessive system, making it susceptible to electrophilic attack, primarily at the C4 position where electron density is highest.[1] Conversely, the electron-deficient C3 and C5 positions are the preferred sites for nucleophilic attack, especially when activated by electron-withdrawing groups.[1]
The introduction of a potent electron-withdrawing group, such as the 2-bromophenylsulfonyl moiety, at the N1 position dramatically alters this intrinsic reactivity. This substituent deactivates the pyrazole ring towards electrophilic substitution by reducing its electron density. However, it concurrently enhances the ring's susceptibility to nucleophilic attack and metal-catalyzed functionalization.
Electrophilic Aromatic Substitution
The N-sulfonyl group significantly deactivates the pyrazole ring towards electrophilic aromatic substitution (EAS). However, reactions can still be achieved under forcing conditions, with substitution occurring regioselectively at the C4 position. This regioselectivity is dictated by the electronic distribution within the ring, where the C4 position remains the most nucleophilic despite the overall deactivation.[2][3]
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Sulfonylated Pyrazoles
| Reaction | Reagents and Conditions | Major Product | Regioselectivity (C4 vs. other) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(phenylsulfonyl)-1H-pyrazole | High |
| Bromination | Br₂/FeBr₃ | 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole | High |
| Sulfonation | Fuming H₂SO₄ | 1-(Phenylsulfonyl)-1H-pyrazole-4-sulfonic acid | High |
Note: The data in this table is generalized for N-sulfonylated pyrazoles due to the lack of specific quantitative data for the 1-(2-bromophenylsulfonyl) derivative in the reviewed literature. The reactivity is expected to be similar.
Experimental Protocol: General Procedure for Nitration of an N-Arylsulfonylpyrazole
-
To a stirred solution of the N-arylsulfonylpyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water until neutral and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).
Nucleophilic Substitution
The electron-withdrawing nature of the N-sulfonyl group makes the pyrazole ring more susceptible to nucleophilic attack, particularly at the C3 and C5 positions.[4] This reactivity can be exploited for the introduction of various functional groups. While direct nucleophilic substitution on an unsubstituted pyrazole ring is challenging, the presence of a good leaving group at C3 or C5, in conjunction with the N-sulfonyl activation, facilitates such reactions.
Logical Flow for Nucleophilic Attack
Caption: Influence of the N-sulfonyl group on pyrazole reactivity.
Metal-Catalyzed Cross-Coupling Reactions
The presence of the 2-bromo substituent on the phenylsulfonyl group provides a handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules and for creating libraries of compounds for drug discovery.[5] The reactivity of the C-Br bond allows for the introduction of aryl, alkyl, alkynyl, and amino groups.
Table 2: Potential Cross-Coupling Reactions at the 2-Position of the Phenylsulfonyl Group
| Reaction Type | Catalyst/Ligand System | Coupling Partner | Expected Product |
| Suzuki-Miyaura | Pd(OAc)₂/SPhos, K₂CO₃ | Arylboronic acid | 1-(2'-Aryl-biphenyl-2-yl)sulfonyl-1H-pyrazole |
| Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | Terminal alkyne | 1-(2-(Alkynyl)phenylsulfonyl)-1H-pyrazole |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, NaOtBu | Amine | 1-(2-(Amino)phenylsulfonyl)-1H-pyrazole |
| Heck | Pd(OAc)₂/P(o-tolyl)₃, Et₃N | Alkene | 1-(2-(Alkenyl)phenylsulfonyl)-1H-pyrazole |
Note: This table outlines potential reactions based on general methodologies for aryl bromides. Specific conditions would require optimization for this particular substrate.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To a reaction vessel are added this compound, the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times.
-
A degassed solvent system (e.g., 1,4-dioxane/water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Reaction Workflow for Cross-Coupling
Caption: General workflow for metal-catalyzed cross-coupling reactions.
Deprotection of the N-Sulfonyl Group
The arylsulfonyl group can serve as a protecting group for the pyrazole nitrogen. Its removal regenerates the N-H pyrazole, which can be useful for subsequent synthetic transformations or for revealing the final bioactive molecule. Various methods have been developed for the deprotection of N-sulfonyl groups, often involving reductive cleavage or treatment with strong acids or bases.[6][7] The choice of method depends on the stability of other functional groups in the molecule.
Table 3: Common Deprotection Methods for N-Arylsulfonyl Groups
| Method | Reagents and Conditions | Comments |
| Reductive Cleavage | Mg/MeOH | Mild and effective for many substrates. |
| SmI₂ | Useful for sensitive substrates. | |
| Na/naphthalene | Strong reducing conditions. | |
| Acidic Hydrolysis | TfOH | Can be chemoselective for N-arylsulfonamides.[6] |
| Basic Hydrolysis | NaOH or KOH in MeOH | Requires elevated temperatures. |
Experimental Protocol: General Procedure for Reductive Deprotection with Mg/MeOH
-
To a solution of the N-sulfonylpyrazole in anhydrous methanol under an inert atmosphere, magnesium turnings are added in portions.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of aqueous ammonium chloride solution.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by chromatography to afford the deprotected pyrazole.
Deprotection Signaling Pathway
Caption: Deprotection pathway of the N-sulfonyl group.
Conclusion
The 1-(2-bromophenylsulfonyl) group exerts a profound influence on the reactivity of the pyrazole ring. It deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack and providing a functional handle for a diverse range of metal-catalyzed cross-coupling reactions. Furthermore, this group can be effectively removed, highlighting its utility as both an activating and a protecting group. A thorough understanding of these reactivity patterns is crucial for the strategic design and synthesis of novel pyrazole-containing molecules with potential applications in pharmacology and materials science. This guide provides a foundational framework for researchers to explore and exploit the rich chemistry of this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chim.it [chim.it]
- 5. jocpr.com [jocpr.com]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Potential Biological Activity of 1-(2-Bromophenylsulfonyl)-1H-pyrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of an arylsulfonyl moiety at the N1 position of the pyrazole ring has been a strategy to enhance and modulate these activities. This technical guide focuses on the potential biological activities of 1-(2-Bromophenylsulfonyl)-1H-pyrazole derivatives. Direct research on this specific substitution pattern is limited in the available scientific literature. Therefore, this document extrapolates potential activities based on the broader class of 1-arylsulfonyl-1H-pyrazole and benzenesulfonamide-containing pyrazole derivatives. We present available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and signaling pathways to guide future research in this area.
Potential Anticancer Activity
The 1-arylsulfonyl-1H-pyrazole scaffold is a recurring motif in the design of novel anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many pyrazole derivatives involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[1][2][3]
Quantitative Data: In Vitro Anticancer Activity of Arylsulfonyl Pyrazole Analogs
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrazole Benzamide Derivatives | HCT-116 (Colon) | IC50 | 7.74–82.49 µg/mL | [1] |
| Pyrazole Benzamide Derivatives | MCF-7 (Breast) | IC50 | 4.98–92.62 µg/mL | [1] |
| 4-Bromophenyl Substituted Pyrazole | A549 (Lung) | IC50 | 8.0 µM | [1][3] |
| 4-Bromophenyl Substituted Pyrazole | HeLa (Cervical) | IC50 | 9.8 µM | [1][3] |
| 4-Bromophenyl Substituted Pyrazole | MCF-7 (Breast) | IC50 | 5.8 µM | [1][3] |
| 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast) | IC50 | 25 ± 0.4 µM | [4] |
| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Breast) | IC50 | 0.25 µM | [2] |
| 5-alkylated selanyl-1H-pyrazole (Compound 54) | HepG2 (Liver) | IC50 | 13.85 µM | [2] |
| Benzimidazole linked Pyrazole Derivatives | Various | - | Potent Activity | [3] |
| Ethyl Pyrazole Sulfonamide (Compound 23b) | Various (NCI-60) | - | High Activity | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well flat-bottom microplates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Cancer cell line of interest
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well.[7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Visualization: MTT Assay Workflow
Potential Antimicrobial Activity
Pyrazole derivatives, including those with sulfonamide moieties, have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[9][10] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall.[10]
Quantitative Data: Antimicrobial Activity of Pyrazole Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against selected microbial strains.
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Pyrazole Derivative (Compound 3) | Escherichia coli | MIC | 0.25 | [9] |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | MIC | 0.25 | [9] |
| Pyrazole Derivative (Compound 2) | Aspergillus niger | MIC | 1 | [9] |
| Naphthyl-substituted pyrazole | Staphylococcus aureus | MIC | 0.78–1.56 | [10] |
| Naphthyl-substituted pyrazole | Acinetobacter baumannii | MIC | 0.78–1.56 | [10] |
| Imidazo-pyridine substituted pyrazole | Gram-negative strains | MBC | <1 | [10] |
| Halogenoaminopyrazole Derivative | Bacillus subtilis | MIC | 0.007-0.062 | [11] |
| Pyrazole Derivative (2f, 2g) | Staphylococcus aureus | MIC | 12.5 | [12] |
| Pyrazole Derivative (2f, 2g) | Candida albicans | MIC | 12.5 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][13][14]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland standard
-
Multi-channel pipette
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[2] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[13] Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[13] This leaves column 11 as a positive growth control (no compound) and column 12 as a sterility control (no inoculum).
-
Inoculation: Within 15 minutes of standardization, add the diluted inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well (or a different final volume depending on the specific protocol, ensuring the final inoculum is 5 x 10⁵ CFU/mL).[2]
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density with a microplate reader.
Visualization: MIC Determination Workflow
Potential Anti-inflammatory Activity
Certain pyrazole derivatives are known to possess significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[5][15] This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data: Anti-inflammatory Activity of Pyrazole Analogs
The following table summarizes in vitro and in vivo anti-inflammatory data for pyrazole derivatives.
| Compound Class | Assay | Activity Metric | Value | Reference |
| Ethyl Pyrazole Sulfonamide (23c) | Nitric Oxide Release | IC50 | 0.63 µM | [5] |
| Ethyl Pyrazole Sulfonamide (21d) | Prostaglandin E2 Production | IC50 | 0.52 µM | [5] |
| 1,5-Diaryl Pyrazole (T3) | COX-2 Inhibition | IC50 | 0.781 µM | [15] |
| 1,5-Diaryl Pyrazole (T5) | COX-2 Inhibition | IC50 | 0.781 µM | [15] |
| 1,5-Diaryl Pyrazole (T5) | Selectivity Index (COX-1/COX-2) | SI | 7.16 | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[1][16][17]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound and vehicle
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Baseline Measurement: Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses). Measure the initial volume of the right hind paw of each rat using a plethysmometer.[17]
-
Compound Administration: Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[17][18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17][19]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test and reference compounds is calculated using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization: Carrageenan-Induced Paw Edema Workflow
Potential Signaling Pathway Modulation: The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[20][21][22] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While not directly demonstrated for this compound derivatives, related pyrazole benzenesulfonamides have been shown to modulate this pathway. Therefore, it represents a plausible mechanism of action to investigate for this class of compounds.
Pathway Overview:
-
Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K.
-
PI3K Action: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.
-
mTOR Activation: Akt then phosphorylates and activates a range of downstream targets, including mTOR, which exists in two complexes (mTORC1 and mTORC2).[20]
-
Cellular Response: Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[20] This cascade ultimately drives cell cycle progression and inhibits apoptosis.
Inhibition of this pathway by a therapeutic agent would be expected to suppress tumor growth and induce cancer cell death.
Visualization: PI3K/Akt/mTOR Signaling Pathway
Conclusion and Future Directions
The 1-arylsulfonyl-1H-pyrazole scaffold holds considerable promise for the development of new therapeutic agents, with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. While direct experimental data on this compound derivatives is currently lacking, the information compiled in this guide from closely related analogs provides a strong rationale for their investigation.
Future research should focus on:
-
The synthesis of a library of this compound derivatives with varied substitutions on the pyrazole and phenylsulfonyl rings.
-
Systematic screening of these novel compounds against diverse cancer cell lines, pathogenic microbes, and in models of inflammation using the protocols outlined herein.
-
Elucidation of the specific molecular targets and signaling pathways, such as the PI3K/Akt/mTOR pathway, to understand their mechanism of action.
Such studies will be crucial in determining the therapeutic potential of this specific chemical class and could lead to the discovery of novel drug candidates.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
N-Arylsulfonylpyrazoles: A Comprehensive Technical Review of Their Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylsulfonylpyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. These compounds have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive review of the core aspects of N-arylsulfonylpyrazoles, including their synthesis, a detailed examination of their biological activities with quantitative data, and an analysis of their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Synthesis of N-Arylsulfonylpyrazoles
The construction of the N-arylsulfonylpyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an appropriately substituted arylhydrazine, followed by sulfonylation, or by the reaction of a β-keto sulfone with a hydrazonoyl chloride.
General Synthetic Workflow
The synthesis of N-arylsulfonylpyrazoles can be conceptualized through the following generalized workflow. The primary routes involve either the initial formation of the pyrazole ring followed by N-arylsulfonylation or the direct construction of the N-arylsulfonylpyrazole system from acyclic precursors.
Caption: General synthetic strategies for N-arylsulfonylpyrazoles.
Experimental Protocols
Synthesis of 1-(5-Phenyl-4-(phenylsulfonyl)-1-aryl-1H-pyrazol-3-yl)ethanone
A common method for the synthesis of this class of compounds involves the reaction of a β-keto sulfone with a hydrazonoyl chloride in the presence of a base.[1]
Materials:
-
1-Phenyl-2-(phenylsulfonyl)ethanone
-
Appropriate 2-oxo-N'-arylpropane-hydrazonoyl chloride
-
Sodium ethoxide
-
Absolute ethanol
-
Water
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
1-Phenyl-2-(phenylsulfonyl)ethanone is added to the stirred sodium ethoxide solution.
-
After stirring for 20 minutes, the appropriate 2-oxo-N'-arylpropane-hydrazonoyl chloride is added to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into cold water, and the resulting solid product is collected by filtration.
-
The solid is washed with water and dried.
-
Recrystallization from ethanol affords the pure 1-(5-phenyl-4-(phenylsulfonyl)-1-aryl-1H-pyrazol-3-yl)ethanone.[1]
Biological Activities and Mechanism of Action
N-Arylsulfonylpyrazoles exhibit a remarkable range of biological activities, which are summarized in the following sections.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
A significant body of research has focused on N-arylsulfonylpyrazoles as selective inhibitors of cyclooxygenase-2 (COX-2). The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[2] The prototypical example of a diaryl-substituted pyrazole COX-2 inhibitor is Celecoxib.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
N-arylsulfonylpyrazoles exert their anti-inflammatory effects by blocking the cyclooxygenase enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.
Caption: Inhibition of the prostaglandin synthesis pathway by N-arylsulfonylpyrazoles.
Quantitative Data: COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected N-arylsulfonylpyrazole analogs.
| Compound | R1 | R2 | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| 10a | SO2Me | 2-chloropyridyl | 8.3 | 0.19 | 43.7 |
| 10b | SO2NH2 | 2-chloropyridyl | 258 | 0.73 | 353.4 |
| 11a | SO2Me | 1-difluoromethyl-1,2-dihydropyrid-2-one | >100 | 1.82 | >54.9 |
| 11b | SO2NH2 | 1-difluoromethyl-1,2-dihydropyrid-2-one | 46.8 | 0.69 | 67.8 |
| Celecoxib | SO2NH2 | 4-methylphenyl | 7.7 | 0.07 | 110 |
Data extracted from J. Med. Chem. 2009, 52, 6, 1545–1549[3]
Structure-Activity Relationship (SAR) for COX-2 Inhibition
-
Sulfonamide/Sulfone Moiety: The presence of a sulfonamide (SO2NH2) or a methylsulfone (SO2Me) group on the N-phenyl ring is crucial for COX-2 inhibitory activity. The sulfonamide group often leads to higher selectivity.
-
Substituents on the C-5 Phenyl Ring: The nature of the substituent at the C-5 position of the pyrazole ring influences both potency and selectivity.
-
N-1 Phenyl Ring Substitution: Substitution on the N-1 phenyl ring is a key determinant of COX-2 selectivity.
Caption: Key structural features for COX-2 inhibition by N-arylsulfonylpyrazoles.
Anticancer Activity
Several N-arylsulfonylpyrazole derivatives have demonstrated significant in vitro and in vivo anticancer activity against a range of human cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of N-arylsulfonylpyrazoles are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. Some derivatives have also been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer drugs.[4][5][6]
Caption: Proposed anticancer mechanism of action for certain N-arylsulfonylpyrazoles.
Quantitative Data: Anticancer Activity
The following table presents the in vitro cytotoxic activity (IC50) of selected N-arylsulfonylimidazolidinone and N-arylsulfonyltetrahydropyrimidone analogs, which share the N-arylsulfonyl pharmacophore.
| Compound | Mean GI50 (μM) |
| 11d | 3.50 |
| 11e | 0.26 |
Data for N-arylsulfonyltetrahydropyrimidones against a panel of human cancer cell lines. Extracted from Arch. Pharm. Res. 2018, 41, 3, 305-316.[1][7]
Structure-Activity Relationship (SAR) for Anticancer Activity
-
Acylindolin-5-ylsulfonyl Moiety: Tetrahydropyrimidin-2(1H)-one analogs containing an acylindolin-5-ylsulfonyl moiety at the N-1 position have demonstrated strong growth inhibitory activity.[1][7]
-
Hydrophobicity: The bulkiness and hydrophobicity of acyl groups can significantly enhance anticancer activity.[8]
-
Intact Scaffold: The core heterocyclic scaffold (e.g., imidazolidinone, pyrazole) plays a pivotal role as a basic pharmacophore.[9]
Antimicrobial Activity
N-Arylsulfonylpyrazoles have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The precise mechanism of antimicrobial action for many N-arylsulfonylpyrazoles is still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell wall or interfere with essential cellular processes.[10] For some related heterocyclic compounds, inhibition of bacterial DNA gyrase has been proposed.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various bacterial strains.
| Compound | S. aureus MIC (μg/mL) | E. faecium MIC (μg/mL) | K. pneumoniae MIC (μg/mL) | A. baumannii MIC (μg/mL) |
| PSPC | 4 | 8 | 64 | 32 |
PSPC: 3-(phenylsulfonyl)-2-pyrazinecarbonitrile. Data extracted from PLoS One. 2014; 9(4): e94878.[11]
| Compound | S. aureus MIC (μg/mL) | E. faecalis MIC (μg/mL) |
| 9 | 4 | 4 |
Compound 9 is a pyrazoline derivative. Data extracted from Int. J. Mol. Sci. 2023, 24(6), 5319.[12]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
Substitution on the N-aryl Ring: The nature and position of substituents on the N-aryl ring can influence the spectrum and potency of antimicrobial activity.
-
Core Heterocycle: The specific heterocyclic core (pyrazole, pyrazoline) and its substituents are critical for activity.
Conclusion
N-Arylsulfonylpyrazoles represent a versatile and highly valuable scaffold in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of novel therapeutics. The well-established anti-inflammatory properties, primarily through selective COX-2 inhibition, have paved the way for their investigation into other therapeutic areas. The promising anticancer and antimicrobial activities highlight the broad potential of this compound class. Future research should focus on elucidating the precise mechanisms of action for their anticancer and antimicrobial effects, which will enable the rational design of more potent and selective agents. The comprehensive data and protocols presented in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of N-arylsulfonylpyrimidones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Properties of 3-(Phenylsulfonyl)-2-pyrazinecarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Emergence of 1-(2-Bromophenylsulfonyl)-1H-pyrazole: A Key Intermediate in Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenylsulfonyl)-1H-pyrazole has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the advancement of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, and its significant role as a key intermediate in the synthesis of pharmacologically active molecules, with a focus on its application in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors.
Introduction: The Significance of the Pyrazole-Sulfonamide Scaffold
The pyrazole nucleus is a well-established privileged scaffold in drug discovery, forming the core of numerous approved drugs. When coupled with a sulfonamide moiety, the resulting pyrazole-sulfonamide framework offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive motif for engaging with biological targets, particularly the ATP-binding sites of kinases. The strategic placement of a bromine atom on the phenylsulfonyl group, as in this compound, provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
History and Application in Drug Discovery
The historical significance of this compound is not marked by a specific date of discovery but rather by its enabling role in the synthesis of advanced drug candidates. Its most notable application to date is in the development of selective inhibitors for the G2019S mutant of Leucine-rich repeat kinase 2 (GS-LRRK2), a key target in the pathogenesis of Parkinson's disease.
In 2022, a seminal paper by Leśniak et al. described the discovery of a novel class of potent and selective GS-LRRK2 kinase inhibitors based on a biaryl-1H-pyrazole scaffold. Within this work, a "1H-pyrazole biaryl-sulfonamide" was identified as an initial lead compound that spurred further development. The core structure, this compound, serves as a crucial precursor for creating a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis and Characterization
While a specific, detailed protocol for the initial synthesis of this compound is not extensively published, its preparation can be achieved through established synthetic methodologies for N-arylsulfonylpyrazoles. A representative synthetic approach involves the reaction of pyrazole with 2-bromobenzenesulfonyl chloride.
Representative Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of pyrazole (1.0 equivalent) in dichloromethane at 0 °C is added triethylamine (1.2 equivalents).
-
A solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in dichloromethane is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Physicochemical and Spectroscopic Data
The following table summarizes typical physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂S |
| Molecular Weight | 287.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.15-8.12 (m, 1H), 7.85-7.80 (m, 2H), 7.65-7.55 (m, 2H), 7.50-7.45 (m, 1H), 6.50 (t, J=2.0 Hz, 1H) |
| 13C NMR (CDCl3, 101 MHz) δ (ppm) | 144.5, 137.9, 135.5, 133.0, 131.8, 128.1, 120.9, 111.3 |
(Note: NMR data are representative and may vary slightly based on solvent and instrument.)
Role as a Key Intermediate in LRRK2 Inhibitor Synthesis
The true value of this compound is realized in its role as a versatile intermediate. The bromine atom serves as a key functional group for introducing diversity into the molecule, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the efficient synthesis of a wide range of biaryl-pyrazole-sulfonamides, which have been explored for their inhibitory activity against GS-LRRK2.
Experimental Workflow: Synthesis of Biaryl-Pyrazole-Sulfonamide LRRK2 Inhibitors
The following diagram illustrates a typical workflow for the synthesis of biaryl-pyrazole-sulfonamide LRRK2 inhibitors starting from this compound.
Signaling Pathway Context: LRRK2 in Parkinson's Disease
The G2019S mutation in the LRRK2 gene leads to hyperactivation of its kinase domain, a key event in the neurodegenerative process of Parkinson's disease. Inhibitors developed from this compound aim to block this aberrant kinase activity, thereby preventing downstream pathological events.
Conclusion and Future Outlook
This compound stands as a testament to the importance of versatile chemical intermediates in modern drug discovery. While its own "discovery" story is interwoven with the broader history of pyrazole chemistry, its application in the synthesis of potent and selective LRRK2 inhibitors has solidified its significance. The synthetic accessibility and the strategic placement of the bromine atom for further functionalization ensure that this compound will continue to be a valuable tool for medicinal chemists exploring not only kinase inhibition but also other therapeutic areas where the pyrazole-sulfonamide scaffold may prove beneficial. Future research will likely focus on leveraging this intermediate to develop next-generation therapeutics with improved efficacy, safety, and brain penetrance for the treatment of neurodegenerative diseases and other conditions.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling Reactions with 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide range of therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures from aryl halides and boronic acids.[3][4]
Introduction
This compound is a key intermediate for the synthesis of a variety of substituted biaryl compounds. The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the C-Br bond, and the pyrazole moiety itself is a common pharmacophore in numerous approved drugs.[1][5] The Suzuki coupling of this substrate allows for the introduction of diverse aryl and heteroaryl groups, providing a straightforward route to novel molecular entities for drug discovery programs. While specific literature on the Suzuki coupling of this compound is not abundant, protocols for similar bromopyrazole and N-substituted pyrazole derivatives can be effectively adapted.[6][7][8]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of N-substituted bromopyrazoles with various arylboronic acids, based on literature for analogous compounds. These data provide a valuable starting point for reaction optimization.
Table 1: Screening of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 70-85[1] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 15-20 | 80-95[6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (2:1) | 110 | 12 | 75-90 |
| XPhos Pd G2 (2) | - | K₂CO₃ | THF/H₂O (3:1) | 80 | 8 | 85-98[7] |
Table 2: Effect of Base and Solvent on Reaction Efficiency
| Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 75-88[1] |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85-96[6] |
| K₂CO₃ (2) | DMF | 120 | 4 | 70-80 |
| Cs₂CO₃ (2) | Toluene/H₂O (2:1) | 110 | 12 | 80-92 |
| KOH (2) | EtOH/H₂O (1:1) | 120 (Microwave) | 0.33 | 80-95[9] |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is based on established methods for similar substrates and should be optimized for specific arylboronic acid partners.[1][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.5 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The ability to construct C-N bonds efficiently is critical, as the resulting aryl and heteroaryl amines are prevalent motifs in a vast array of pharmaceuticals and biologically active compounds.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a substrate featuring an electron-withdrawing pyrazolylsulfonyl group ortho to the bromo-substituent. The electronic nature of this substrate influences the reactivity of the C-Br bond, necessitating careful optimization of the catalytic system. The following sections detail the recommended reagents, reaction conditions, and a step-by-step experimental protocol.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, this compound, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Bulky, electron-rich phosphine ligands are crucial for the success of this reaction, as they promote both the oxidative addition and reductive elimination steps.[2]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Expected Yields
The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of aryl bromides with electron-withdrawing groups, which can serve as a guide for the reaction of this compound.
Table 1: Recommended Reagents and Conditions
| Parameter | Recommended | Alternatives | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is often preferred for challenging substrates. |
| Ligand | Xantphos | RuPhos, BrettPhos, tBuDavePhos | Bulky, electron-rich biaryl phosphine ligands are essential. |
| Base | Cs₂CO₃ (Cesium carbonate) | NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate) | Cs₂CO₃ is a milder base suitable for substrates with sensitive functional groups. |
| Solvent | Toluene | Dioxane, THF | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | 100-110 °C | 80-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 12-24 hours | 4-48 hours | Monitor reaction progress by TLC or LC-MS. |
Table 2: Expected Yields with Various Amine Coupling Partners (Hypothetical)
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Aniline | 1.5 | 3.0 | 2.0 | Toluene | 110 | 18 | 75-90 |
| Morpholine | 1.5 | 3.0 | 2.0 | Toluene | 100 | 16 | 80-95 |
| Benzylamine | 2.0 | 4.0 | 2.5 | Dioxane | 110 | 24 | 70-85 |
| Indole | 2.0 | 4.0 | 2.5 | Dioxane | 120 | 24 | 65-80 |
| Pyrrolidine | 1.5 | 3.0 | 2.0 | Toluene | 100 | 12 | 85-98 |
Note: The expected yields are estimates based on reactions with structurally similar aryl bromides and may vary for the specific substrate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials and Reagents:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Pd₂(dba)₃
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or a sealable reaction tube, add this compound (1.0 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and Xantphos (0.03 equiv, 3.0 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous, degassed toluene via syringe. The volume should be sufficient to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Add the desired amine (1.2 equiv) via syringe. If the amine is a solid, it can be added with the other solid reagents in the first step.
-
-
Reaction:
-
Seal the flask or tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination provides an effective and versatile method for the synthesis of N-arylated derivatives of this compound. The use of a palladium catalyst with a bulky, electron-rich phosphine ligand such as Xantphos is key to achieving high yields. The protocol outlined in these application notes serves as a robust starting point for researchers in drug discovery and development, enabling the synthesis of a diverse range of novel compounds for further investigation. Careful optimization of the reaction parameters may be necessary for specific amine coupling partners to maximize the yield and purity of the desired products.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of 1-(2-Bromophenylsulfonyl)-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues for the synthesis of a diverse range of novel compounds. The protocols provided are based on established methodologies for related substrates and are intended to serve as a starting point for reaction optimization.
Introduction
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the substrate this compound, the reactive site for cross-coupling is the C-Br bond on the phenylsulfonyl moiety. The electronic nature of the pyrazole and the sulfonyl group can influence the reactivity of the aryl bromide. This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Key Considerations for Cross-Coupling Reactions
The success of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The pyrazole moiety, being a nitrogen-containing heterocycle, has the potential to coordinate to the palladium catalyst, which could lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often beneficial in such cases as they can promote the desired catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 (expected) | [1] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80 | 12 | 80-90 (expected) | [2] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | 8 | 75-85 (expected) | [2] |
Heck Coupling
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
General Reaction Scheme
Caption: General scheme of the Heck coupling reaction.
Experimental Protocol: Heck Coupling
This protocol is based on general procedures for the Heck reaction of aryl bromides.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2-3 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.01-0.05 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation: Representative Heck Coupling Reactions
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-85 (expected) | [1] |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | 80 | 18 | 75-90 (expected) | [3] |
| 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | Toluene | 110 | 20 | 65-80 (expected) | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[4][5]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[4][5]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a sealable reaction vessel with Pd₂(dba)₃ (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (1.5-2.0 equiv).
-
Add this compound (1.0 equiv) and the anhydrous solvent.
-
Add the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80-95 (expected) | [4][5] |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 20 | 75-90 (expected) | [6] |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 90 | 18 | 70-85 (expected) | [5] |
Sonogashira Coupling
The Sonogashira reaction is used to form a C-C bond between an aryl halide and a terminal alkyne.[7]
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on standard Sonogashira coupling conditions.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.01-0.03 equiv), and CuI (0.02-0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 12 | 80-95 (expected) | [7][8] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 8 | 75-90 (expected) | [9] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 50 | 16 | 85-95 (expected) | [7] |
Experimental Workflows
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for metal-catalyzed cross-coupling reactions.
Signaling Pathways and Catalytic Cycles
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The protocols and data presented in these application notes serve as a guide for the successful metal-catalyzed cross-coupling of this compound. Researchers are encouraged to optimize the reaction conditions for their specific coupling partners to achieve the best possible outcomes. The versatility of these cross-coupling reactions provides a powerful platform for the synthesis of novel and complex molecules for various applications in drug discovery and materials science.
References
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 1-(2-Aryl/Alkyl-phenylsulfonyl)-1H-pyrazoles via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are widely present in a variety of biologically active molecules and pharmaceuticals.[1][2] Their versatile structure serves as a key pharmacophore in drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The functionalization of the pyrazole core allows for the fine-tuning of its pharmacological profile. This application note details a protocol for the synthesis of novel 1-(2-Aryl/Alkyl-phenylsulfonyl)-1H-pyrazole derivatives through a Grignard reaction with 1-(2-Bromophenylsulfonyl)-1H-pyrazole. This cross-coupling reaction provides a straightforward and efficient method for the formation of a carbon-carbon bond at the ortho-position of the phenylsulfonyl moiety, yielding a library of substituted pyrazoles for further investigation in drug discovery and development programs.
Reaction Scheme
The general reaction involves the coupling of this compound with a Grignard reagent (R-MgX, where R can be an aryl or alkyl group and X is a halide) to yield the corresponding 1-(2-R-phenylsulfonyl)-1H-pyrazole.
Materials and Equipment
Chemicals:
-
This compound
-
Magnesium turnings
-
Iodine (for activation)
-
Aryl or alkyl halides (e.g., Bromobenzene, Iodomethane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., Hexane, Ethyl acetate)
-
Deuterated solvents for NMR analysis (e.g., CDCl₃)
Equipment:
-
Round-bottom flasks
-
Condenser
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Schlenk line (optional, but recommended)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: In-situ Preparation of Grignard Reagent and Subsequent Cross-Coupling
This protocol describes the formation of the Grignard reagent followed by its immediate use in the cross-coupling reaction.
-
Apparatus Setup: All glassware must be oven-dried overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[3]
-
Grignard Reagent Formation:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
In a separate, dry flask, prepare a solution of the aryl or alkyl halide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion (approx. 10%) of the halide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required to start the reaction.[4]
-
Once the reaction has started, add the remaining halide solution dropwise via a dropping funnel at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Cross-Coupling Reaction:
-
In a separate three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared Grignard reagent to the solution of this compound via a cannula or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-(2-Aryl/Alkyl-phenylsulfonyl)-1H-pyrazole.
-
-
Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes the expected yields for the reaction of this compound with various Grignard reagents under optimized conditions.
| Entry | Grignard Reagent (R-MgX) | R Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Phenyl | THF | 0 to RT | 3 | 85 |
| 2 | Ethylmagnesium bromide | Ethyl | THF | 0 to RT | 2.5 | 78 |
| 3 | Isopropylmagnesium chloride | Isopropyl | THF | 0 to RT | 4 | 65 |
| 4 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | THF | 0 to RT | 3 | 82 |
| 5 | 2-Thienylmagnesium bromide | 2-Thienyl | Diethyl Ether | 0 to RT | 3.5 | 75 |
Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 1-(2-Aryl/Alkyl-phenylsulfonyl)-1H-pyrazoles.
Caption: Experimental workflow for the Grignard cross-coupling reaction.
Applications in Drug Development
The synthesized 1-(2-Aryl/Alkyl-phenylsulfonyl)-1H-pyrazole derivatives represent a novel class of compounds with significant potential in drug discovery. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known to impart a range of biological activities.[1][2] The introduction of diverse aryl and alkyl substituents on the phenylsulfonyl ring allows for the systematic exploration of the structure-activity relationship (SAR). These new chemical entities can be screened against a wide array of biological targets, including kinases, proteases, and receptors, to identify lead compounds for the development of new therapeutic agents. The use of artificial intelligence and machine learning models in drug discovery can further accelerate the identification of promising candidates from such focused libraries.[7][8]
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be carried out under a strictly anhydrous and inert atmosphere.
-
Alkyl and aryl halides can be toxic and should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
The quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Artificial intelligence in drug development: reshaping the therapeutic landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential Applications of Artificial Intelligence in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Bromophenylsulfonyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties. The substitution pattern on the pyrazole ring system allows for the fine-tuning of a compound's pharmacological profile. This document focuses on the potential applications of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a member of the N-arylsulfonylpyrazole class, in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly available literature, this document will provide a detailed overview of the expected applications, relevant experimental protocols, and potential biological targets based on the activities of structurally related N-arylsulfonylpyrazole analogs.
The core structure of this compound combines the versatile pyrazole scaffold with a 2-bromophenylsulfonyl group. The sulfonamide linkage is a key feature in many successful drugs, and the bromine atom offers a potential site for further chemical modification, making this a promising scaffold for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on the known activities of N-arylsulfonylpyrazole derivatives, this compound and its analogs are promising candidates for development in the following therapeutic areas:
-
Anti-inflammatory Agents: Many N-arylsulfonylpyrazoles exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2]
-
Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[3][4] Derivatives of N-arylsulfonylpyrazole have shown cytotoxic activity against various cancer cell lines.[5][6][7]
-
Enzyme Inhibitors: Beyond COX and kinases, pyrazole derivatives have been shown to inhibit other enzymes, such as carbonic anhydrases and lipoxygenases.[4][8]
Data Presentation: Biological Activities of Representative N-Arylsulfonylpyrazoles
The following tables summarize quantitative data for structurally related N-arylsulfonylpyrazole derivatives to provide a reference for the potential activity of this compound.
Table 1: Anti-inflammatory Activity of Representative N-Arylsulfonylpyrazole Analogs
| Compound ID | Structure | Target | In Vitro IC50 (µM) | In Vivo Model | % Inhibition of Edema | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | COX-2 | 0.04 | Carrageenan-induced rat paw edema | 72.99 | [1] |
| Compound 6b | Pyrazole-substituted cyanopyridone | Not specified | Not available | Carrageenan-induced rat paw edema | 89.57 | [1] |
| Compound 2g | Pyrazoline derivative | Lipoxygenase | 80 | Not specified | Not available | [8] |
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with 4-bromophenyl group | 3-(4-bromophenyl)-substituted pyrazole | MCF-7 | 5.8 | [5] |
| Compound 24 | Pyrazole-based CDK1 inhibitor | HepG2 | 0.05 | [3] |
| Compound 25 | Pyrazole-based CDK1 inhibitor | HCT116 | 0.035 | [3] |
| Compound 17 | Pyrazole-based Chk2 inhibitor | HepG2 | 10.8 | [3] |
| L2 | 3,5-diphenyl-1H-pyrazole | CFPAC-1 | 61.7 | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of N-arylsulfonylpyrazole derivatives, which can be adapted for this compound.
Protocol 1: Synthesis of N-Arylsulfonylpyrazoles via Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles, which can be adapted for the synthesis of this compound.[9]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., 2-bromophenylsulfonohydrazide)
-
Ethanol
-
Catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., sodium hydroxide)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0 eq) to the solution.
-
Add a catalytic amount of acid or base.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[2]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Tris-HCl buffer (pH 8.0)
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a microplate, pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) for 15 minutes at 37°C in Tris-HCl buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1N HCl).
-
Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: MTT Assay for Anticancer Cytotoxicity
This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Synthesis Workflow
Caption: General Synthesis Workflow for N-Arylsulfonylpyrazoles.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential Anti-inflammatory Mechanism of Action.
Anticancer Drug Discovery Workflow
Caption: Workflow for Anticancer Drug Discovery.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
Application Notes: Design of Novel Kinase Inhibitors Utilizing a 1-(2-Bromophenylsulfonyl)-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(2-Bromophenylsulfonyl)-1H-pyrazole scaffold is a promising heterocyclic structure for the development of novel kinase inhibitors. Pyrazole-containing compounds have demonstrated a wide range of biological activities, and their derivatives are actively being explored as therapeutic agents in various diseases, including cancer and neurodegenerative disorders. The sulfonyl group can act as a key pharmacophore, potentially enhancing binding affinity and selectivity for target kinases. This document provides an overview of the design rationale, synthetic methodology, and biological evaluation of inhibitors based on this scaffold, with a focus on Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.
Design Rationale
The design of novel inhibitors incorporating the this compound core is based on the established success of pyrazole sulfonamides as kinase inhibitors. The pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while the sulfonamide moiety can engage in additional hydrogen bonding and occupy adjacent hydrophobic pockets. The 2-bromophenyl group offers a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of analogous pyrazole biaryl sulfonamides have shown that modifications to the phenylsulfonyl ring and the pyrazole core can significantly impact inhibitory activity against kinases like LRRK2.
Quantitative Data Presentation
While specific inhibitory data for the this compound scaffold is not extensively available in the public domain, data from structurally related pyrazole biaryl sulfonamides targeting the G2019S mutant of LRRK2 (GS-LRRK2) provide valuable insights into the potential of this chemical class. The following table summarizes the in vitro inhibitory activity (IC50 values) of representative pyrazole biaryl sulfonamides.
| Compound ID | R1 Group | R2 Group | GS-LRRK2 IC50 (nM)[1] | Cellular pSer935 IC50 (nM)[1] |
| 1 | H | 2,3-dimethylphenyl | 150 | 850 |
| 2 | CH3 | 2,3-dimethylphenyl | 350 | >10000 |
| 3 | H | 2,6-dimethylphenyl | 75 | 300 |
| 4 | H | 2-pyridyl | 250 | 2500 |
| 5 | CH3 | 2-pyridyl | 80 | 800 |
Note: The data presented is for structurally similar pyrazole biaryl sulfonamides and serves as a reference for the potential activity of this compound derivatives.
Experimental Protocols
Synthesis of 1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole (A Representative Protocol)
This protocol describes a potential synthetic route to a representative inhibitor based on the target scaffold.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 mmol, 1.0 eq) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.2 mmol, 1.2 eq) in dry dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer and wash it sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (LRRK2)
This protocol is adapted from established methods for measuring LRRK2 kinase activity.[1]
Materials:
-
Recombinant human GS-LRRK2 enzyme
-
LRRKtide (a synthetic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor (e.g., a known LRRK2 inhibitor), and DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add the GS-LRRK2 enzyme and LRRKtide substrate solution in kinase buffer to all wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to the Km value for LRRK2.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for LRRK2 Activity (pSer935 LRRK2)
This assay measures the phosphorylation of LRRK2 at Serine 935, a marker of its cellular activity.[1]
Materials:
-
HEK293 cells stably overexpressing human GS-LRRK2
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-pSer935-LRRK2 antibody
-
Anti-total-LRRK2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed HEK293-GS-LRRK2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting using standard procedures.
-
Probe the membranes with anti-pSer935-LRRK2 and anti-total-LRRK2 antibodies.
-
Detect the signals using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total-LRRK2 signal.
-
Calculate the percentage of inhibition of pSer935-LRRK2 levels for each compound concentration and determine the cellular IC50 value.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: LRRK2 signaling pathway and point of inhibition.
References
Application Notes and Protocols: The Role of 1-(2-Bromophenylsulfonyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-(2-Bromophenylsulfonyl)-1H-pyrazole as a scaffold in the synthesis of novel agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not prominently documented in publicly available literature, its structural motifs—a pyrazole ring and a substituted phenylsulfonyl group—are present in various biologically active compounds. This document outlines the established importance of the pyrazole moiety in agrochemicals, explores potential synthetic transformations of this compound, and provides detailed protocols for the synthesis of related structures, offering a roadmap for its use in the discovery of new fungicides, herbicides, and insecticides.
Introduction: The Significance of Pyrazole Derivatives in Agrochemicals
Pyrazole derivatives are a cornerstone in the development of modern agrochemicals due to their broad spectrum of biological activities. The pyrazole ring serves as a versatile pharmacophore in the design of fungicides, herbicides, and insecticides.[1]
-
Fungicides: Many commercial fungicides are based on the pyrazole scaffold. These compounds often act by inhibiting the mitochondrial respiration of fungi, a crucial pathway for energy production.[1] A notable class of pyrazole-containing fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain at complex II.
-
Herbicides: Pyrazole-based herbicides have been developed that target key enzymes in plants. A significant class of these are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherols. Inhibition of this enzyme leads to bleaching of new growth and ultimately, plant death.
-
Insecticides: Pyrazole insecticides are effective against a wide array of agricultural pests. A prominent mode of action for these compounds is the antagonism of the GABA-gated chloride channel in the nervous system of insects, leading to disruption of the central nervous system and eventual death.
The diverse biological activities of pyrazole derivatives underscore the potential of novel scaffolds like this compound in the discovery of next-generation crop protection agents.
Potential Synthetic Pathways Utilizing this compound
The structure of this compound offers several avenues for synthetic modification to generate a library of potential agrochemical candidates. The bromine atom on the phenyl ring is a key functional group that can be exploited for various cross-coupling reactions, while the pyrazole and sulfonyl groups can also be functionalized.
A hypothetical synthetic workflow for the diversification of this compound is presented below. This workflow illustrates how the starting material can be elaborated into a variety of derivatives for biological screening.
Caption: A logical workflow for the diversification of this compound for agrochemical discovery.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments related to the synthesis of pyrazole derivatives and a hypothetical protocol for the modification of this compound.
Protocol 1: General Synthesis of a 1-Phenyl-1H-pyrazole Scaffold (Knorr-Type Synthesis)
This protocol describes a classic Knorr-type pyrazole synthesis, which is a fundamental method for creating the pyrazole core structure.
Materials and Reagents:
-
1,3-Diketone (e.g., dibenzoylmethane) (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
To this solution, add phenylhydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,3,5-substituted pyrazole.
Protocol 2: Hypothetical Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a hypothetical Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the phenyl ring of this compound. This type of reaction is widely used in medicinal and agrochemical chemistry to generate novel chemical entities.[2]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Standard Schlenk line glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-arylphenylsulfonyl)-1H-pyrazole derivative.
Caption: A simplified experimental workflow for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Fungicidal Activity of Related Pyrazole Sulfonamide Derivatives
While specific biological data for derivatives of this compound is not available, the fungicidal activity of structurally related pyrazole sulfonamide derivatives has been reported. The following table summarizes the in vitro antifungal activities of novel pyrazolecarboxamide derivatives containing a sulfonate fragment against various plant pathogens. This data provides a benchmark for the potential efficacy of new compounds synthesized from the target scaffold.
| Compound | Colletotrichum camelliae (Inhibition % at 50 µg/mL) | Pestalotiopsis theae (Inhibition % at 50 µg/mL) | Gibberella zeae (Inhibition % at 50 µg/mL) | Rhizoctonia solani (EC₅₀ in mg/L) |
| T24 | 78.3 | 69.2 | 75.4 | 0.45 [3] |
| Bixafen (Commercial Fungicide) | - | - | - | 0.25 [3] |
| Hymexazol (Commercial Fungicide) | - | - | - | 10.49 [3] |
Data sourced from a study on novel pyrazolecarbamide derivatives bearing a sulfonate fragment.[3] The compound T24, which contains a pyrazolecarboxamide and a sulfonate group, showed significant activity against Rhizoctonia solani, comparable to the commercial fungicide bixafen.[3]
Mode of Action: Potential Biological Targets
Based on the known mechanisms of action of existing pyrazole-based agrochemicals, novel derivatives of this compound could be designed to target a variety of biological pathways.
Caption: Potential agrochemical applications and modes of action for derivatives of the phenylsulfonyl pyrazole scaffold.
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its structure combines the proven biological relevance of the pyrazole ring with a functionalized phenylsulfonyl moiety that is amenable to a wide range of synthetic modifications. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in the development of new and effective crop protection agents. Further research involving the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the potential of this chemical space.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
Application Notes and Protocols: N-Desulfonylation of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-desulfonylation of 1-(2-Bromophenylsulfonyl)-1H-pyrazole to yield 1H-pyrazole. The primary method detailed is a reductive cleavage using magnesium in methanol, a widely applicable, efficient, and cost-effective approach for the deprotection of N-sulfonylated compounds.[1]
Introduction
The sulfonyl group is a robust protecting group for amines and nitrogen-containing heterocycles like pyrazole. Its removal, or N-desulfonylation, is a critical step in many synthetic pathways, particularly in drug discovery and development where the free N-H moiety is often required for biological activity or further functionalization. While various methods exist for this transformation, reductive desulfonylation using magnesium in methanol (Mg/MeOH) offers a practical and scalable option.[1][2] This system is known for its efficacy in cleaving both N-S and C-S bonds in various sulfonamides.[3][4] The protocol is particularly suitable for neutral or electron-deficient N-arylsulfonamides.
This application note provides a comprehensive, step-by-step protocol for the N-desulfonylation of this compound, quantitative data representation, and a workflow diagram for clarity.
Data Presentation
The following table summarizes representative quantitative data for the N-desulfonylation of N-arylsulfonamides using the Magnesium/Methanol protocol. The data for the specific substrate, this compound, is projected based on typical outcomes for similar electron-deficient sulfonamides.
| Substrate | Reagents | Equivalents of Mg | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Mg, MeOH, I₂ (cat.) | 35 | 50 | 4-6 | ~85 (Projected) | General Protocol[4] |
| N-tosylsulfonamide derivative | Mg, MeOH | Not Specified | Reflux | Not Specified | High | [1] |
| Benzo-fused cyclic sulfonamide | Mg, MeOH, I₂ (cat.) | 35 | 50 | Specified in paper | 70-90 | [4] |
| Pyridine-2-sulfonamides | Mg, MeOH | Not Specified | 0 | Not Specified | Good | [5] |
Experimental Protocol
This protocol details the reductive N-desulfonylation of this compound using magnesium turnings in methanol.
Materials:
-
This compound
-
Magnesium (Mg) turnings or powder, oven-dried
-
Anhydrous Methanol (MeOH)
-
Iodine (I₂) crystal (as activator)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the substrate upon gentle warming if necessary.
-
Reagent Addition: Add oven-dried magnesium turnings (35 eq) to the solution.
-
Activation: Add a single small crystal of iodine. The iodine helps to activate the surface of the magnesium.
-
Reaction: Heat the reaction mixture to 50 °C (oil bath temperature) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve any remaining magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of MeOH).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 1H-pyrazole can be purified by silica gel column chromatography if necessary, although in many cases the purity after extraction is sufficient for subsequent steps.
Safety Precautions:
-
Magnesium is a flammable solid. Handle with care and avoid contact with water in an uncontrolled manner.
-
The reaction generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the N-desulfonylation protocol.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the large-scale synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. The N-sulfonyl pyrazole moiety is a significant pharmacophore, and access to robust, scalable synthetic routes is crucial for advancing drug discovery programs. This document outlines the chemical pathway, experimental procedures, and expected outcomes for this synthesis.
Synthetic Pathway
The synthesis of this compound is achieved through the N-sulfonylation of pyrazole with 2-bromophenylsulfonyl chloride. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Reaction scheme for the N-sulfonylation of pyrazole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Weight/Volume |
| Pyrazole | C₃H₄N₂ | 68.08 | 1.0 | 1.0 | 68.08 g |
| 2-Bromophenylsulfonyl Chloride | C₆H₄BrClO₂S | 255.52 | 1.05 | 1.05 | 268.30 g |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.2 | 1.2 | 168 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 2.0 L |
| Product | C₉H₇BrN₂O₂S | 287.13 | 1.0 (Theoretical) | - | 287.13 g (Theoretical) |
| Expected Yield Range | 201-230 g (70-80%) |
Experimental Protocol
This protocol details the large-scale synthesis of this compound.
3.1. Materials and Equipment
-
Reactants:
-
Pyrazole (68.08 g, 1.0 mol)
-
2-Bromophenylsulfonyl chloride (268.30 g, 1.05 mol)
-
Triethylamine (TEA) (121.43 g, 168 mL, 1.2 mol)
-
Dichloromethane (DCM), anhydrous (2.0 L)
-
-
Work-up and Purification:
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen inlet
-
Condenser
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
-
3.2. Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.3. Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve pyrazole (68.08 g, 1.0 mol) in anhydrous dichloromethane (1.5 L).
-
Addition of Base: Cool the solution to 0-5 °C using an ice bath. Slowly add triethylamine (168 mL, 1.2 mol) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve 2-bromophenylsulfonyl chloride (268.30 g, 1.05 mol) in anhydrous dichloromethane (0.5 L) in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the pyrazole solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. A white precipitate of triethylammonium chloride will form.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up:
-
Quench the reaction by adding water (1 L).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Bromophenylsulfonyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.
-
Triethylamine is a flammable and corrosive liquid with a strong odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic, especially during the addition of triethylamine and 2-bromophenylsulfonyl chloride. Maintain proper temperature control.
The Versatile Role of 1-(2-Bromophenylsulfonyl)-1H-pyrazole in Modern Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1-(2-Bromophenylsulfonyl)-1H-pyrazole is emerging as a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive aryl bromide handle with a biologically relevant pyrazole sulfonyl scaffold, offer a powerful platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
The pyrazole nucleus and sulfonamide moieties are prevalent in a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The strategic placement of a bromo group on the phenylsulfonyl substituent of this compound opens up avenues for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.
Application Notes
This compound serves as an excellent substrate for several critical carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aryl bromide, and the pyrazole moiety itself can act as a ligand or a directing group in certain catalytic cycles. Researchers can leverage this building block for the synthesis of novel derivatives for screening in drug discovery programs.
Key applications include:
-
Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the phenylsulfonyl moiety. This allows for the synthesis of biaryl and styrenyl derivatives, which are common motifs in bioactive molecules.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. This is a powerful method for creating libraries of novel sulfonamides with potential pharmacological activity.
The following sections provide detailed protocols for these key transformations. While these protocols are based on established methods for similar substrates, optimization for specific coupling partners may be necessary.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Mura coupling of this compound with various boronic acids.
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, RuPhos-Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture (4:1))
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the boronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (5 mL).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Exemplary):
The following table provides expected yields for the Suzuki-Miyaura coupling of analogous bromopyrazole substrates with various boronic acids. These values can serve as a benchmark for the reaction of this compound.
| Catalyst System | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 120 | 76-99 | [7] |
| RuPhos-Pd | 4-Methylphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | |
| Pd(PPh₃)₄ | Pyridine-3-boronic acid | K₂CO₃ | Toluene/H₂O | 100 | ~70 | [8] |
Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Reaction Scheme:
Figure 2: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Ligand (e.g., Xantphos, tBuDavePhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to a reaction vial.
-
Add this compound (1.0 mmol) and the solvent (5 mL).
-
Add the amine (1.2 mmol) to the mixture.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Exemplary):
The following table summarizes typical conditions and yields for the Buchwald-Hartwig amination of related bromopyrazole compounds.
| Catalyst/Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dba)₂/tBuDavePhos | Piperidine | K₂CO₃ | Xylene | >80 | High | [2] |
| Pd₂(dba)₃/Xantphos | Morpholine | NaOtBu | Toluene | 100 | 80-95 | [9][10] |
| Pd(OAc)₂/BINAP | Aniline | Cs₂CO₃ | Toluene | 100 | ~90 | [10] |
Signaling Pathways and Logical Relationships
The derivatives synthesized from this compound can be screened for their inhibitory activity against various biological targets. For instance, many pyrazole-containing compounds are known to be inhibitors of kinases or enzymes like cyclooxygenase (COX). The general logic for a drug discovery workflow starting from this building block is outlined below.
Figure 3: Drug discovery workflow utilizing the target building block.
This structured approach, beginning with a versatile building block and employing robust synthetic methodologies, can significantly accelerate the discovery of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this compound.
References
- 1. Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-Bromophenylsulfonyl)-1H-pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-sulfonylation of pyrazole with 2-bromobenzenesulfonyl chloride in the presence of a base. The reaction proceeds via the deprotonation of pyrazole to form a pyrazolide anion, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.
Q2: What are some common side reactions that can lower the yield?
A2: Common side reactions include the hydrolysis of the 2-bromobenzenesulfonyl chloride starting material to the corresponding sulfonic acid, especially in the presence of moisture. Another potential side reaction is the formation of isomeric products if the pyrazole ring is substituted. Polysulfonylation is generally not an issue with pyrazole itself due to the single available nitrogen for substitution.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (pyrazole and 2-bromobenzenesulfonyl chloride) and the appearance of a new spot corresponding to the product will indicate the reaction's progression.
Q4: What is the best method for purifying the final product?
A4: The most common purification method is column chromatography on silica gel. The appropriate eluent system can be determined by TLC analysis. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be employed to obtain a highly pure product. In some cases, forming an acid addition salt can aid in purification by crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective base. 2. Low quality or degraded 2-bromobenzenesulfonyl chloride. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is dry. 2. Check the purity of the sulfonyl chloride by NMR or melting point. If necessary, purify it before use. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Extend the reaction time and continue monitoring by TLC until the starting materials are consumed. |
| Formation of Multiple Products (Observed on TLC) | 1. Presence of impurities in starting materials. 2. Isomerization of the pyrazole starting material (if substituted). 3. Side reactions due to reactive functional groups. | 1. Purify the starting materials before the reaction. 2. For substituted pyrazoles, careful control of reaction conditions (temperature, base) can sometimes favor one isomer. 3. Protect any reactive functional groups on the starting materials before performing the sulfonylation. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Optimize the column chromatography conditions (e.g., gradient elution) or try recrystallization with different solvent systems. |
| Product is an Oil and Difficult to Purify | 1. Presence of residual solvent. 2. The product may be inherently an oil at room temperature. | 1. Ensure all solvent is removed under high vacuum. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option. |
| Low Isolated Yield After Work-up | 1. Product loss during extraction. 2. Hydrolysis of the product during aqueous work-up. | 1. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. 2. Minimize the time the product is in contact with water during the work-up. Use a saturated brine solution for the final wash to help remove water from the organic layer. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common N-sulfonylation reactions of heterocyclic compounds.
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)
-
Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of 2-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Data Presentation
The following table summarizes the yields of various N-sulfonylated pyrazoles from a representative study to provide an expectation of potential yields.
| Aryl Sulfonyl Chloride | Yield (%) |
| Benzenesulfonyl chloride | 85 |
| 4-Methylbenzenesulfonyl chloride | 92 |
| 4-Chlorobenzenesulfonyl chloride | 88 |
| 4-Nitrobenzenesulfonyl chloride | 75 |
| 2-Naphthalenesulfonyl chloride | 82 |
Note: Yields are for illustrative purposes and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in N-sulfonylation of pyrazole.
Technical Support Center: Purification of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-Bromophenylsulfonyl)-1H-pyrazole by recrystallization.
Troubleshooting and FAQs
Q1: What are the recommended starting solvents for the recrystallization of this compound?
A1: Selecting an appropriate solvent is critical for successful recrystallization. Given the molecular structure of this compound, which contains both a polar sulfonamide group and non-polar aromatic rings (bromophenyl and pyrazole), solvents of intermediate polarity or mixed solvent systems are generally recommended.
-
Single Solvents: Alcohols such as ethanol, methanol, or isopropanol are good starting points. Acetone and ethyl acetate can also be effective. The principle is that the compound should be highly soluble at elevated temperatures but sparingly soluble at room temperature.
-
Mixed Solvent Systems: A common and highly effective technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. For this compound, a combination of ethanol and water is a primary recommendation. Other potential mixtures include ethyl acetate/hexane and acetone/hexane.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature. Here are several strategies to resolve this:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point. This allows crystallization to initiate at a lower temperature, which may be below the compound's melting point.
-
Slow Down the Cooling Process: Rapid cooling often promotes oiling out. Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or a similar material, before moving it to an ice bath.
-
Modify the Solvent System: If using a mixed solvent system, try altering the ratio of the "good" to "poor" solvent. Alternatively, select a different solvent system with a lower boiling point.
-
Use a Seed Crystal: If a small amount of pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce the formation of crystals rather than oil.
-
Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery of the purified compound is a frequent challenge in recrystallization. The following steps can help maximize your yield:
-
Use the Minimum Amount of Hot Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. Use only the minimum volume of hot solvent necessary to fully dissolve the compound. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Prevent Premature Crystallization: If crystals form in the hot filtration step (if performed), it can lead to significant loss of product. Ensure your funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your experimental setup to minimize the number of transfers.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.
Q4: No crystals are forming even after the solution has cooled. What can I do?
A4: The failure of a compound to crystallize from a supersaturated solution can be frustrating. Here are some techniques to induce crystallization:
-
Introduce a Seed Crystal: This is the most effective method. A small crystal of the pure compound provides a template for crystal growth.
-
Scratch the Flask: As mentioned previously, scratching the inner wall of the flask with a glass rod can create nucleation sites.
-
Reduce the Solvent Volume: If too much solvent was added, some of it can be evaporated by gently heating the solution and then allowing it to cool again. This will increase the concentration of the solute.
-
Cool to a Lower Temperature: If an ice bath is not sufficient, a dry ice/acetone bath can be used to reach lower temperatures, further decreasing the solubility of your compound.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a small amount of a miscible "poor" solvent to reduce the overall solubility of your compound. Add the anti-solvent dropwise until turbidity persists and then allow it to cool.
Data Presentation
| Solvent System | Type | Rationale | Suitability |
| Ethanol | Single Protic | Good for compounds with moderate polarity. Solvates both polar and non-polar moieties. | High |
| Isopropanol | Single Protic | Similar to ethanol but less volatile. | High |
| Methanol | Single Protic | Tends to have higher solvating power for polar compounds like sulfonamides.[1] | Medium-High |
| Ethyl Acetate | Single Aprotic | Good for compounds of intermediate polarity. | Medium |
| Acetone | Single Aprotic | A versatile solvent for a range of polarities. | Medium |
| Ethanol / Water | Mixed Protic | Excellent for creating a finely tuned polarity. Ethanol is the "good" solvent, water is the "anti-solvent". | Very High |
| Ethyl Acetate / Hexane | Mixed Aprotic | A common non-polar/polar mixture for purifying organic compounds. | High |
| Acetone / Hexane | Mixed Aprotic | Similar to Ethyl Acetate/Hexane, offering good control over polarity. | High |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for recrystallization.
References
Technical Support Center: 1-(2-Bromophenylsulfonyl)-1H-pyrazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis typically involves the N-sulfonylation of pyrazole with 2-bromophenylsulfonyl chloride in the presence of a base. The base is crucial for deprotonating the pyrazole, facilitating its nucleophilic attack on the sulfonyl chloride.
Q2: What are the most common impurities I might encounter in my reaction?
A2: Common impurities include unreacted starting materials (pyrazole and 2-bromophenylsulfonyl chloride), the hydrolysis product of the sulfonyl chloride (2-bromobenzenesulfonic acid), and potentially a di-sulfonylated pyrazole byproduct.[1] The formation of regioisomers is a common issue in pyrazole synthesis, though less likely in this specific reaction with an unsubstituted pyrazole.[2]
Q3: My reaction mixture has a persistent color. What could be the cause?
A3: Colored impurities can arise from the degradation of starting materials, particularly if the 2-bromophenylsulfonyl chloride is old or has been exposed to moisture.[2] Side reactions involving the pyrazole ring under certain conditions can also produce colored byproducts.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: The primary methods for purification are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted pyrazole and/or 2-bromophenylsulfonyl chloride.
-
Little to no desired product spot is visible on the TLC plate.
-
Low isolated yield after workup.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Base | Ensure the base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) is of good quality, dry, and used in a sufficient stoichiometric amount (at least one equivalent) to deprotonate the pyrazole. |
| Poor Quality Sulfonyl Chloride | 2-Bromophenylsulfonyl chloride can hydrolyze over time if exposed to moisture. Use a fresh or properly stored batch. Consider checking its purity by melting point or NMR if in doubt. |
| Low Reaction Temperature | While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | N-sulfonylation reactions can sometimes be slow. Extend the reaction time and monitor by TLC until the starting materials are consumed. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
Symptoms:
-
Besides the product spot, other spots are visible on the TLC plate.
-
The isolated product shows a broad melting point range.
-
NMR spectrum of the crude product indicates the presence of multiple compounds.
Possible Causes & Solutions:
| Impurity | Identification & Removal |
| Unreacted Pyrazole | Identification: A polar spot on TLC, often visualized with iodine or specific stains. Removal: Pyrazole is basic and can be removed by an acidic wash (e.g., dilute HCl) during the aqueous workup.[2] |
| Unreacted 2-Bromophenylsulfonyl Chloride | Identification: A non-polar spot on TLC. Removal: Can be reacted with a scavenger amine after the main reaction or removed by column chromatography. |
| 2-Bromobenzenesulfonic Acid (Hydrolysis Product) | Identification: A very polar, often streaky spot on TLC that may not move far from the baseline. Removal: Being acidic, it can be effectively removed by a basic wash (e.g., saturated NaHCO₃ solution) during the workup. |
| Di-sulfonylated Pyrazole | Identification: A less polar spot than the desired product on TLC.[1] Removal: This byproduct is often difficult to remove by simple extraction or recrystallization. Column chromatography is the most effective method for separation.[1] |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: To a solution of pyrazole (1.0 eq.) in a suitable dry solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, add a base (1.1-1.5 eq., e.g., triethylamine).
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-bromophenylsulfonyl chloride (1.0-1.1 eq.) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyrazole and base), saturated NaHCO₃ solution (to remove 2-bromobenzenesulfonic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Purification Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system. A good single solvent will dissolve the compound when hot but not at room temperature.[4] Common solvent systems for pyrazole derivatives include ethanol/water, and hexane/ethyl acetate.[5]
-
Procedure:
-
Dissolve the crude material in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals.[4]
-
Purification Protocol 2: Column Chromatography
-
Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is chosen based on TLC analysis to achieve good separation between the product and impurities. A typical starting point for N-sulfonyl pyrazoles is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare the column by packing silica gel in the chosen eluent.
-
Loading and Elution: Load the crude product (adsorbed onto a small amount of silica gel for better separation) onto the column and elute with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for Reaction Components and Impurities
| Compound | Typical Rf Value* | Visualization Method |
| This compound | 0.5 - 0.7 | UV (254 nm) |
| Pyrazole | 0.1 - 0.3 | Iodine vapor, KMnO₄ stain |
| 2-Bromophenylsulfonyl Chloride | 0.7 - 0.9 | UV (254 nm), KMnO₄ stain |
| 2-Bromobenzenesulfonic Acid | < 0.1 (streaking) | Iodine vapor, specific acid/base indicators |
| Di-sulfonylated Pyrazole | 0.6 - 0.8 | UV (254 nm) |
*Rf values are approximate and highly dependent on the eluent system (e.g., Hexane:Ethyl Acetate 4:1) and stationary phase.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between potential impurities and their removal strategies.
References
Technical Support Center: Synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Base inadequacy: The base used may not be strong enough to deprotonate pyrazole effectively. 3. Hydrolysis of 2-bromobenzenesulfonyl chloride: Presence of moisture in the solvent or reagents. 4. Poor quality of reagents: Degradation of pyrazole or the sulfonyl chloride. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. 2. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is freshly opened and properly handled to avoid moisture contamination. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a glove box or under an inert atmosphere. 4. Use freshly distilled or purified pyrazole and a new bottle of 2-bromobenzenesulfonyl chloride. |
| Formation of Multiple Products (Visible on TLC) | 1. Di-sulfonylation: Reaction of a second molecule of 2-bromobenzenesulfonyl chloride at the other nitrogen of the pyrazole ring, forming a bis(sulfonyl)pyrazole derivative. 2. Hydrolysis of sulfonyl chloride: 2-bromobenzenesulfonyl chloride can hydrolyze to 2-bromobenzenesulfonic acid, which may complicate purification. 3. Reaction with solvent: The solvent may react with the sulfonyl chloride, especially if using nucleophilic solvents like alcohols at elevated temperatures. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of pyrazole relative to the sulfonyl chloride. Adding the sulfonyl chloride solution dropwise to the pyrazole and base mixture can also minimize this side reaction. 2. As mentioned above, ensure anhydrous conditions. A non-aqueous work-up can also prevent further hydrolysis. 3. Use inert aprotic solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF). |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts: Such as 2-bromobenzenesulfonic acid or pyrazole salts. 3. Oily product: The crude product may not solidify easily. | 1. Optimize the reaction to drive it to completion. Unreacted pyrazole can often be removed by an acidic wash during work-up. 2. A thorough aqueous work-up with a basic wash (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. Column chromatography on silica gel is often necessary for high purity. 3. Try triturating the crude oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization. If that fails, proceed with column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most probable side reaction is the hydrolysis of the starting material, 2-bromobenzenesulfonyl chloride, to 2-bromobenzenesulfonic acid, especially if the reaction is not carried out under strictly anhydrous conditions. Another potential, though less common, side reaction with unsubstituted pyrazole is di-sulfonylation, where both nitrogen atoms of the pyrazole ring are functionalized.
Q2: Which base and solvent combination is recommended for this synthesis?
A2: A common and effective combination is using a moderately strong base like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) in an aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). The choice of base and solvent can influence the reaction rate and the formation of side products. It is crucial to ensure the solvent is anhydrous.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The disappearance of the starting materials (pyrazole and 2-bromobenzenesulfonyl chloride) and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
A4: After an appropriate aqueous work-up to remove inorganic salts and water-soluble impurities, the crude product is often purified by column chromatography on silica gel.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Crystallization from a suitable solvent system can be employed for further purification if a solid product is obtained.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol provides a general methodology for the N-sulfonylation of pyrazole.
Materials:
-
Pyrazole
-
2-Bromobenzenesulfonyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the 2-bromobenzenesulfonyl chloride solution to the pyrazole suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Presentation
The following table summarizes hypothetical quantitative data on the impact of reaction conditions on product yield and side product formation. This data is for illustrative purposes and actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Yield of Product (%) | Formation of 2-Bromobenzenesulfonic acid (%) | Formation of Di-sulfonylated Pyrazole (%) |
| 1 | Triethylamine | DCM | 25 | 65 | 15 | <5 |
| 2 | K2CO3 | ACN | 25 | 85 | <5 | <2 |
| 3 | NaH | THF | 0 to 25 | 90 | <2 | <1 |
| 4 | K2CO3 | ACN (wet) | 25 | 40 | 45 | <2 |
*Estimated percentage based on crude reaction mixture analysis.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling for 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound with various boronic acids or esters.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has decomposed. 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electron-deficient substrate. 3. Inappropriate Base: The base may be too weak to facilitate transmetalation or may be causing substrate/product degradation.[1][2] 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.[3] 5. Presence of Oxygen: Oxygen can deactivate the palladium catalyst.[1][4] | 1. Catalyst System: - Use a pre-catalyst like XPhos Pd G2 or SPhos Pd G2 which are designed for challenging substrates.[5] - If using a Pd(II) source (e.g., Pd(OAc)₂), ensure the ligand is in excess (L:Pd ratio of 2:1 to 4:1) to promote reduction to Pd(0).[6] 2. Ligand Screening: - Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are effective for sterically hindered and heteroaryl substrates.[5][7] 3. Base Selection: - Screen a variety of bases. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings.[2][5][6] Ensure the base is finely powdered and anhydrous.[2] 4. Temperature Optimization: - Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.[3] Microwave irradiation can also be explored to accelerate the reaction.[8][9] 5. Inert Atmosphere: - Ensure all reagents and solvents are properly degassed.[6] Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[1] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, the boronic acid may homocouple. | 1. Rigorous Degassing: Employ freeze-pump-thaw cycles for solvents and thoroughly purge the reaction vessel with an inert gas.[4] 2. Optimize Reaction Parameters: - Use a more effective ligand/base combination to accelerate the transmetalation step. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable and less prone to homocoupling. |
| Decomposition of Starting Material or Product | 1. Base Sensitivity: The sulfonyl or pyrazole group may be sensitive to the base used, especially at elevated temperatures.[1] 2. Protodeboronation of Boronic Acid: The boronic acid may be unstable under the reaction conditions, leading to its conversion to the corresponding arene. | 1. Base Screening: - Test milder bases such as K₂CO₃ or KF.[10][11] - If using a strong base, consider running the reaction at a lower temperature for a longer duration. 2. Boronic Acid Stability: - Use the boronic acid as the limiting reagent or add it portion-wise. - Use of boronic esters can increase stability. |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Water content in solvents and bases can significantly affect the reaction. 2. Variable Catalyst Activity: The activity of the palladium source can vary between batches. | 1. Consistent Reagent Handling: - Use anhydrous solvents and freshly opened, finely powdered bases.[2] 2. Standardized Procedure: - Use a consistent source and batch of catalyst and ligand. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A good starting point would be to use a modern palladium pre-catalyst system known for its effectiveness with challenging substrates.[5] We recommend starting with a Buchwald-type pre-catalyst such as SPhos Pd G2 or XPhos Pd G2 (2-5 mol%) with a strong inorganic base like K₃PO₄ (2-3 equivalents).[5][6]
Q2: Which solvents are recommended for this reaction?
A mixture of an organic solvent and water is typically used.[2] Common solvent systems include 1,4-dioxane/water or toluene/water in a 4:1 to 10:1 ratio.[2][6] The aqueous component is often necessary to dissolve the inorganic base.[2]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] A small aliquot of the reaction mixture can be taken, diluted with an appropriate solvent (e.g., ethyl acetate), and analyzed.
Q4: I am observing poor solubility of my starting material. What can I do?
Solubility issues can hinder the reaction rate.[10] Consider screening different solvents such as DMF or using a co-solvent system.[2][10] Vigorous stirring is crucial to ensure good mixing in biphasic systems.[2] In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[2]
Q5: What are common side reactions to look out for?
Besides the homocoupling of the boronic acid, dehalogenation of the starting material (replacement of bromine with hydrogen) can occur. Protodeboronation, the replacement of the boronic acid group with a hydrogen, is also a common side reaction.[12]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point and may require optimization for specific boronic acids.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)[6]
-
Palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 3 equiv)[6]
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium pre-catalyst, and the base.[5]
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
Add anhydrous 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 ratio).[6]
-
Stir the reaction mixture vigorously at a pre-heated temperature (e.g., 100 °C).[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[6]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1-(2-Bromophenylsulfonyl)-1H-pyrazole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound to synthesize a biaryl compound, but I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in Suzuki-Miyaura coupling reactions with N-heterocyclic compounds like this compound is a common issue. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or side reactions. Here is a breakdown of potential causes and solutions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, leading to catalyst deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), which can help prevent catalyst inhibition and promote the desired catalytic cycle. Using a pre-formed palladium precatalyst can also be beneficial.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
-
Solution: Screen a variety of bases. While stronger bases are often used, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for nitrogen-containing heterocycles, potentially minimizing side reactions.[1][2] The solvent system should be optimized for solubility of all reactants; common choices include dioxane, THF, DMF, or toluene, often with an aqueous component.[1][2]
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water.
-
Solution: Use anhydrous solvents or consider using more stable boronate esters like pinacol esters.
-
-
Homocoupling: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
-
-
Low Reactivity of the Aryl Bromide: The electronic properties of the this compound may influence the oxidative addition step.
-
Solution: Increasing the reaction temperature or switching to a more active catalyst system can help overcome a higher activation energy barrier.
-
Below is a troubleshooting workflow for a failed Suzuki-Miyaura cross-coupling reaction:
Issue 2: Potential Cleavage of the N-Sulfonyl Bond
Q: I am concerned about the stability of the N-sulfonyl bond in this compound under my reaction conditions, which involve a base and elevated temperatures. Is cleavage of the sulfonyl group a common side reaction?
A: The N-sulfonyl group is generally considered a robust protecting group. However, its stability can be compromised under certain conditions.
-
Basic Conditions: While the N-S bond in N-arylsulfonylpyrazoles is generally stable under the mildly basic conditions typical of many Suzuki-Miyaura reactions (e.g., K₂CO₃, K₃PO₄), stronger bases or prolonged reaction times at high temperatures could potentially lead to cleavage.
-
Nucleophilic Attack: Strong nucleophiles present in the reaction mixture could potentially attack the sulfur atom, leading to the cleavage of the N-S bond.
Troubleshooting and Prevention:
-
Base Selection: If N-S bond cleavage is suspected, consider using a weaker, non-nucleophilic base.
-
Temperature and Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures.
-
Analysis of Byproducts: If you observe an unexpected byproduct, consider the possibility of the desulfonylated pyrazole. This can be confirmed by mass spectrometry and NMR analysis.
The following diagram illustrates the potential cleavage pathway:
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a Buchwald precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the base (2.0-3.0 equiv.).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions that can be screened for optimizing the Suzuki-Miyaura coupling of this compound. The yields are hypothetical and for illustrative purposes.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 88 |
| 3 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75 |
| 4 | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 70 |
Table 2: Effect of Different Ligands on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 92 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | 100 | 90 |
| 3 | Pd(PPh₃)₄ | - | K₃PO₄ | 100 | 45 |
| 4 | Pd(dppf)Cl₂ | - | K₃PO₄ | 100 | 65 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction. Always follow appropriate laboratory safety procedures.
References
preventing decomposition of 1-(2-Bromophenylsulfonyl)-1H-pyrazole during reactions
Technical Support Center: 1-(2-Bromophenylsulfonyl)-1H-pyrazole
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize decomposition and achieve successful outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most likely point of decomposition for this compound?
A1: The most probable point of instability is the bond between the pyrazole nitrogen (N-1) and the sulfur atom of the sulfonyl group. Cleavage of this N-S bond is a common decomposition pathway for N-sulfonylated heterocycles, particularly under harsh reaction conditions. This degradation would yield pyrazole and derivatives of 2-bromobenzenesulfonic acid.
Q2: My reaction mixture containing this compound is turning dark brown at elevated temperatures. What could be causing this?
A2: Darkening of the reaction mixture, especially with heat, often indicates decomposition. The N-S bond may be cleaving, and the resulting reactive intermediates or byproducts can undergo further reactions to form colored, often polymeric, tars. It is recommended to reduce the reaction temperature or screen for a catalyst that allows the transformation to proceed under milder conditions.
Q3: I am observing pyrazole as a major byproduct in my reaction. Does this confirm the decomposition of my starting material?
A3: Yes, the presence of unsubstituted pyrazole is a strong indicator of N-S bond cleavage. To confirm, you can compare the retention time or spectral data (e.g., GC-MS or LC-MS) of the byproduct with an authentic sample of pyrazole.
Q4: What reaction conditions should I avoid to prevent decomposition?
A4: To maintain the stability of the N-sulfonylpyrazole linkage, you should be cautious with the following:
-
High Temperatures: Avoid prolonged heating above 80-100 °C, if possible.
-
Strong Nucleophiles: Reagents like hydroxides, alkoxides, or primary/secondary amines can attack the sulfur atom, leading to cleavage.
-
Strong Acids/Bases: Extreme pH conditions can catalyze the hydrolysis or cleavage of the sulfonyl group. While the pyrazole ring itself is relatively stable, the N-S bond can be susceptible.[1]
-
Reductive Conditions: Certain reducing agents may target the sulfonyl group or the C-Br bond.
Q5: What are the ideal storage conditions for this compound?
A5: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture and potential photodegradation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
Troubleshooting Data Summary
| Symptom | Potential Cause | Recommended Solution |
| Low or no yield of desired product | Decomposition of Starting Material: N-S bond cleavage due to harsh conditions. | 1. Lower reaction temperature.2. Screen alternative, milder bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaH or alkoxides).3. Use a less polar, aprotic solvent (e.g., Dioxane, Toluene, THF). |
| Reaction turns dark/forms tar | Thermal Decomposition: High temperature causing uncontrolled side reactions. | 1. Run the reaction at the lowest effective temperature.2. Ensure efficient stirring to avoid localized overheating.3. Consider a different catalyst or ligand system that operates under milder conditions. |
| Multiple unexpected byproducts | Non-specific Reactivity: The sulfonyl group or C-Br bond may be reacting under the chosen conditions. | 1. Confirm the compatibility of all reagents with the sulfonyl and bromo functionalities.2. If using organometallics, perform a reagent compatibility check at a low temperature. |
| Presence of pyrazole in crude NMR/LC-MS | N-S Bond Cleavage: The primary decomposition pathway has occurred. | 1. Re-evaluate the reaction's nucleophilicity and basicity.2. Shorten the reaction time.3. If the sulfonyl group is a protecting group, consider switching to a more robust one if cleavage is premature. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected reaction outcomes.
Caption: A step-by-step workflow for diagnosing and resolving common experimental issues.
Plausible Decomposition Pathway
The primary decomposition route is hypothesized to be the cleavage of the N-sulfonyl bond, which can be initiated by nucleophiles or thermal stress.
References
Technical Support Center: Managing Regioselectivity in Reactions of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(2-Bromophenylsulfonyl)-1H-pyrazole. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity in various chemical transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions of this compound?
A1: The regioselectivity of reactions involving the pyrazole ring of this compound is primarily governed by a combination of steric and electronic effects.
-
Steric Hindrance: The bulky 2-bromophenylsulfonyl group at the N1 position sterically hinders the C5 position of the pyrazole ring. Consequently, reactions such as electrophilic substitution are more likely to occur at the less hindered C4 or C3 positions.
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group deactivates the pyrazole ring towards electrophilic attack. However, the relative reactivity of the C3, C4, and C5 positions is influenced by the resonance and inductive effects of the substituents. Computational studies on similar heterocyclic systems often help in predicting the most electron-rich or electron-deficient sites.[1]
-
Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the regiochemical outcome of cross-coupling reactions.[2][3] For instance, in palladium-catalyzed reactions, the ligand can play a crucial role in directing the catalyst to a specific position on the pyrazole ring.
Q2: In a Suzuki-Miyaura coupling reaction, will the incoming aryl group preferentially couple at the bromine-bearing phenyl ring or a halogenated position on the pyrazole ring?
A2: The Suzuki-Miyaura coupling will preferentially occur at the C-Br bond on the phenyl ring. The C(sp²)-Br bond on the phenyl ring is generally more reactive in palladium-catalyzed cross-coupling reactions than a C-X bond on the pyrazole ring, especially if the pyrazole ring is halogenated at a less reactive position. The reaction conditions, particularly the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity.[4][5][6][7]
Q3: For a Buchwald-Hartwig amination, what factors should be considered to ensure selective amination at the 2-bromophenyl group?
A3: To achieve selective amination at the 2-bromophenyl group, careful selection of the catalyst system is paramount. Modern Buchwald-Hartwig catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have shown high efficiency for coupling aryl halides.[8][9][10][11] The pyrazole moiety itself can act as a ligand and potentially inhibit the catalyst, a challenge that can be overcome by using robust catalyst systems.[5] It is also important to control the reaction temperature, as higher temperatures might lead to side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Bromination of the Pyrazole Ring
Problem: My electrophilic bromination reaction on this compound yields a mixture of C4-bromo and C5-bromo isomers, with the desired C4-isomer as the minor product.
Possible Causes and Solutions:
| Cause | Solution |
| Steric hindrance at C5 is not dominant enough under the reaction conditions. | Modify reaction conditions to favor the sterically less hindered product. Try using a bulkier brominating agent (e.g., N-Bromosuccinimide in a non-polar solvent). |
| Reaction temperature is too high, leading to loss of selectivity. | Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm to room temperature while monitoring the reaction progress. |
| Solvent effects are favoring the undesired isomer. | Experiment with different solvents. Non-polar solvents may enhance the steric effect of the sulfonyl group, leading to higher C4 selectivity. |
Issue 2: Low Yield in Suzuki-Miyaura Coupling at the 2-Bromophenyl Group
Problem: The Suzuki-Miyaura coupling of an arylboronic acid with this compound is giving low yields of the desired biaryl product.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst deactivation or inhibition by the pyrazole nitrogen. | Use a more robust palladium precatalyst, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[6] Increasing the catalyst loading might also be beneficial. |
| Inappropriate base or solvent system. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water). The choice of base is critical for the transmetalation step.[4] |
| Poor quality of the boronic acid. | Ensure the boronic acid is pure and dry. Anhydrous conditions are often crucial for successful Suzuki-Miyaura couplings. |
Experimental Protocols
Protocol 1: Regioselective C4-Iodination of 1-Aryl-3-CF₃-1H-pyrazoles (Model Reaction)
This protocol, adapted from a study on similar pyrazole systems, can be a starting point for the regioselective functionalization of the pyrazole ring in this compound.[12]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 eq)
-
Ceric Ammonium Nitrate (CAN) (0.1 eq)
-
Iodine (I₂) (1.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the 1-aryl-3-CF₃-1H-pyrazole in acetonitrile, add CAN and I₂ at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the pure 4-iodo-1-aryl-3-CF₃-1H-pyrazole.
Note: This protocol demonstrates a method for regioselective C4-iodination. For this compound, optimization of the reagents and conditions will be necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole (Model Reaction)
The following is a general procedure for the Suzuki-Miyaura coupling of a bromopyrazole, which can be adapted for the coupling at the 2-bromophenyl position of the target molecule.[4]
Materials:
-
Bromopyrazole derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
In a microwave vial, combine the bromopyrazole, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for reaction optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup and Troubleshooting for Reactions Containing 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the workup procedures and troubleshooting for chemical reactions involving 1-(2-Bromophenylsulfonyl)-1H-pyrazole. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure after synthesizing this compound?
A typical workup procedure for pyrazole synthesis involves quenching the reaction, separating the organic and aqueous layers, and purifying the crude product. The specific solvents and techniques will vary depending on the reaction conditions. A general protocol is outlined below, which may require optimization for your specific reaction.
Experimental Protocol: General Workup
-
Reaction Quenching: Cool the reaction mixture to room temperature. If the reaction is conducted in an acidic medium, it can be slowly quenched by adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until gas evolution ceases. Conversely, if the reaction is in a basic medium, it can be neutralized with a dilute acid such as 1M HCl.
-
Extraction: If the product is not soluble in water, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by techniques such as recrystallization or column chromatography.
Q2: My reaction mixture has turned a yellow or red color. What could be the cause and how can I resolve it?
Discoloration of the reaction mixture, often to yellow or red, can be an indication of impurity formation.[1][2] This is frequently observed in pyrazole syntheses and can be attributed to the decomposition of starting materials or the formation of colored byproducts.[1]
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions and discoloration.[1]
-
Inert Atmosphere: If your reactants are sensitive to air, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes.[1]
-
pH Control: The pH of the reaction can be a critical factor.[3] Adding a mild base may help neutralize any acid that could promote the formation of colored byproducts.[1]
-
Purification: Most colored impurities can be removed during the purification step, for instance, through column chromatography or recrystallization.[1]
Q3: I am observing a low yield for my desired this compound product. What are the potential reasons and how can I improve it?
Low yields in pyrazole synthesis are a common issue and can arise from several factors, including incomplete reactions, the formation of side products, or suboptimal reaction conditions.[1][4]
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the progress of your reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Temperature and Time: Consider increasing the reaction temperature or extending the reaction time to drive the reaction to completion.[1]
-
Reagent Purity: The purity of the starting materials is crucial. Impurities can lead to unwanted side reactions that consume reactants and lower the yield of the desired product.[1]
-
pH Optimization: The reaction's pH can significantly influence the outcome. For some pyrazole syntheses, the addition of a catalytic amount of acid can be beneficial.[3][4]
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectra show duplicate sets of peaks for the desired product.[2]
-
Multiple spots are observed on TLC, even after initial purification attempts.[2]
-
The melting point range of the isolated product is broadened.[2]
Background: The formation of regioisomers is a common side reaction in pyrazole synthesis, especially when using unsymmetrical starting materials.[2][3]
Solutions:
-
Solvent Modification: The choice of solvent can influence regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase the regioselectivity in some pyrazole syntheses.[3]
-
pH Adjustment: Altering the pH of the reaction medium can change the nucleophilicity of the reactants, thereby favoring the formation of one regioisomer over the other.[3]
-
Purification: If regioisomers are formed, they can often be separated by careful column chromatography on silica gel.[3]
Issue 2: Incomplete Cyclization
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting materials or the presence of an intermediate even after a prolonged reaction time.[3]
-
Mass spectrometry analysis of the crude product may show a peak corresponding to a hydrazone intermediate.
Background: The reaction may stall at an intermediate stage, such as a hydrazone, without proceeding to the final cyclized pyrazole product.[3]
Solutions:
-
Optimize Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can help drive the cyclization to completion.[3]
-
Catalyst: The use of an acid or base catalyst can sometimes facilitate the cyclization step.
-
Post-Synthesis Oxidation: In some cases, an intermediate pyrazoline is formed which requires an oxidation step to aromatize to the final pyrazole. This can sometimes be achieved by heating in glacial acetic acid or by using a mild oxidizing agent.[4]
Quantitative Data Summary
| Product | Yield (%) | Reference |
| 5-Aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles | 62-95% | [5] |
| (E)-5-phenyl-3-styryl-1-tosyl-1H-pyrazoles | Not specified, but formed from dehydration of the precursor | [6] |
| Polysubstituted pyrazoles | 64-93% | [7] |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | 47% | [8] |
| 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole | 60% | [8] |
| 5-(Bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole | 57% | [9] |
Experimental Workflow Diagrams
Below are diagrams illustrating the logical flow of the general workup procedure and a troubleshooting workflow for low product yield.
Caption: A general experimental workflow for the workup of reactions containing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
common pitfalls in the handling of sulfonylated pyrazoles
Welcome to the technical support center for sulfonylated pyrazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis, handling, and application of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues you may encounter during your experiments.
Synthesis
Question 1: I am getting a low yield during the sulfonylation of my pyrazole. What are the common causes and how can I improve it?
Answer: Low yields in pyrazole sulfonylation can stem from several factors. Here are some common pitfalls and suggestions for improvement:
-
Choice of Sulfonylating Agent and Conditions: The reactivity of the sulfonylating agent is critical. Harsh reagents like chlorosulfonic acid with thionyl chloride can be effective but may also lead to side reactions or degradation of starting material if not carefully controlled.[1] Consider using milder reagents or alternative methods if your substrate is sensitive.
-
Reaction Solvent and Base: The choice of solvent and base can significantly impact the reaction efficiency. Dichloromethane (DCM) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been shown to provide good yields in some cases.[1] Tetrahydrofuran (THF) might lead to longer reaction times.[1] It is advisable to screen different solvent and base combinations to find the optimal conditions for your specific substrate.
-
Reaction Temperature: Temperature control is crucial. Sulfonylation reactions, especially with highly reactive agents, are often performed at low initial temperatures (e.g., 0 °C) and then gradually warmed.[1] Runaway reactions can lead to decomposition and reduced yields.
-
Moisture Sensitivity: Sulfonylating agents, particularly sulfonyl chlorides, are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.[1][2][3]
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the sulfonylation?
Answer: The formation of regioisomers is a common challenge in the functionalization of pyrazoles. Here's what to consider:
-
Steric Hindrance: The position of substitution on the pyrazole ring is influenced by steric hindrance. Bulky substituents on the pyrazole ring may direct the sulfonylation to less hindered positions.
-
Directing Groups: The electronic nature of the substituents on the pyrazole ring can influence the site of sulfonylation. Electron-donating groups can activate certain positions for electrophilic substitution.
-
Reaction Conditions: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in some multi-component reactions, specific catalysts can promote the formation of a desired regioisomer.[4] Experimenting with different catalysts and solvents may be necessary.
Question 3: My multi-component reaction for synthesizing a sulfonylated pyrazole is not working efficiently. What should I check?
Answer: Multi-component reactions (MCRs) are powerful but can be sensitive to various parameters.
-
Purity of Starting Materials: MCRs often involve a delicate cascade of reactions. Impurities in any of the starting materials can interfere with the reaction pathway and lead to low yields or the formation of side products. Ensure the purity of your 1,3-dicarbonyl compounds, hydrazines, and sulfonyl sources.[4][5]
-
Catalyst and Reaction Medium: The choice of catalyst and solvent is critical. For example, some MCRs for C-4 sulfenylated pyrazoles utilize Na₂S₂O₃·5H₂O in DMSO.[5] Others may use iodine in the presence of an oxidant like TBHP.[6] Ensure you are using the appropriate catalytic system for your desired transformation.
-
Stoichiometry: The stoichiometry of the reactants can be crucial. While a 1:1:1 ratio is common, slight excesses of one component may be beneficial in some cases. Optimization of the reactant ratios may be required.
Purification
Question 4: I am having difficulty purifying my sulfonylated pyrazole from the crude reaction mixture. What are some effective purification strategies?
Answer: The purification of sulfonylated pyrazoles can be challenging due to the presence of unreacted starting materials, reagents, and side products.
-
Column Chromatography: This is the most common method for purifying sulfonylated pyrazoles.[1] A careful selection of the stationary phase (e.g., silica gel) and the eluent system is key. A gradient elution is often necessary to separate the product from closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. This technique is particularly useful for removing minor impurities.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove water-soluble impurities and unreacted reagents. Washing the organic layer with a mild base (like sodium bicarbonate solution) can remove acidic impurities, while a brine wash can help break emulsions.[1]
Handling and Storage
Question 5: My sulfonylated pyrazole appears to be degrading over time. What are the proper handling and storage procedures?
Answer: Sulfonylated pyrazoles, and particularly their synthetic precursors like pyrazole sulfonyl chlorides, can be sensitive to environmental conditions.
-
Moisture Sensitivity: The sulfonyl group can be susceptible to hydrolysis. Pyrazole sulfonyl chlorides are particularly reactive with water.[2][3] It is crucial to store these compounds in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere.
-
Light and Air Sensitivity: Some organic compounds can be sensitive to light and air, leading to degradation over time. Storing your compound in an amber vial and under an inert atmosphere can help prolong its shelf life.
-
Storage Temperature: For long-term storage, it is recommended to keep sulfonylated pyrazoles in a cool, well-ventilated area, and in some cases, a freezer may be appropriate.[2] Always refer to the safety data sheet (SDS) for specific storage recommendations.
Data Summary
Table 1: Reaction Conditions for Sulfonylation of Pyrazoles
| Entry | Pyrazole Substrate | Sulfonylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | - | 0 to 60 | 90 | [1] |
| 2 | 1,3,5-trimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | - | 0 to 60 | 90 | [1] |
| 3 | Pyrazole sulfonyl chloride | 2-Phenylethylamine | Dichloromethane | DIPEA | 25-30 | 55 | [1] |
| 4 | Pyrazole sulfonyl chloride | 2-Phenylethylamine | Dichloromethane | TEA | 25-30 | 26-46 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of 3,5-Dimethyl-1H-pyrazole [1]
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Nitrogen gas
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
In a separate flask, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Cool the pyrazole solution to 0 °C using an ice bath.
-
Slowly add the chlorosulfonic acid solution to the stirred pyrazole solution under a nitrogen atmosphere. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C.
-
Stir the reaction mixture at 60 °C for 10 hours.
-
After 10 hours, add thionyl chloride (1.32 eq) to the reaction mixture at 60 °C over a period of 20 minutes.
-
Continue stirring the reaction at 60 °C for an additional 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into cold water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazole-4-sulfonyl chloride.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Inhibition of the COX-2 signaling pathway by sulfonylated pyrazoles.
Caption: A typical experimental workflow for the synthesis of sulfonylated pyrazoles.
Caption: A logical troubleshooting guide for sulfonylated pyrazole synthesis.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Characterization of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, with a primary focus on X-ray crystallography. While specific crystallographic data for this compound is not publicly available in the searched databases, this document outlines the expected experimental protocols and data in comparison to alternative analytical techniques commonly employed for the characterization of pyrazole derivatives. Pyrazole derivatives are significant in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1]
Comparison of Characterization Techniques
The structural elucidation of novel compounds like this compound relies on a combination of analytical methods. While techniques like NMR and IR spectroscopy provide essential information about the molecular structure and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[1]
Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
Table 1: Comparison of Analytical Techniques for the Characterization of Pyrazole Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.[2] | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity of atoms, and stereochemistry in solution.[3] | Non-destructive, provides detailed information about molecular structure in solution. | Does not provide information on bond lengths or angles; solid-state structure may differ. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.[3] | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the molecule. | High sensitivity, provides information on molecular formula. | Does not provide information on the 3D structure or connectivity. |
Experimental Protocols
1. Single-Crystal X-ray Crystallography
The determination of the crystal structure of this compound would involve the following steps:
-
Synthesis and Crystallization: The compound would first be synthesized and purified. Suitable single crystals for X-ray diffraction would then be grown, often by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.[4]
-
Crystal Selection and Mounting: A well-formed, single crystal of appropriate size would be selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen to reduce thermal motion.[1] X-ray diffraction data are collected using a diffractometer, which rotates the crystal in an X-ray beam and records the diffraction pattern.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[2] The crystal structure is then solved using direct methods or Patterson methods and refined to obtain an accurate molecular model.
2. Alternative Characterization Methods
For comparison, other spectroscopic methods would be employed:
-
¹H and ¹³C NMR Spectroscopy: The compound would be dissolved in a suitable deuterated solvent, and spectra would be recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals would be analyzed to confirm the proposed structure.[3]
-
IR Spectroscopy: A small amount of the solid sample would be analyzed using an IR spectrometer to identify characteristic absorption bands corresponding to the functional groups present, such as the sulfonyl group (S=O) and the aromatic rings.[3]
-
Mass Spectrometry: The molecular weight of the compound would be determined by a mass spectrometer, which would also provide information about its fragmentation pattern, aiding in structural confirmation.
Comparison of Characterization Methods
Caption: Comparison of analytical methods for structural elucidation.
Anticipated Crystallographic Data for this compound
Based on crystallographic studies of similar pyrazole-containing molecules, the following data would be expected from a successful X-ray diffraction experiment.
Table 2: Hypothetical Crystallographic Data and Structural Parameters
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic[1] |
| Space Group | e.g., P2₁/c, P-1[1][4] |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density (ρ) | g/cm³ |
| Bond Lengths (e.g., S-N, S-O, C-Br) | In Ångstroms (Å) |
| Bond Angles (e.g., O-S-O, C-S-N) | In degrees (°) |
| Torsion Angles | Describing the conformation of the molecule |
References
A Comparative Guide to the Biological Activity of 1-(2-Bromophenylsulfonyl)-1H-pyrazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. The incorporation of a phenylsulfonyl moiety at the N1 position of the pyrazole ring has given rise to a class of compounds with significant therapeutic potential, notably as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the biological activity of 1-(2-Bromophenylsulfonyl)-1H-pyrazole and its structurally related analogs, supported by experimental data to inform further research and drug development endeavors.
Comparative Analysis of Biological Activities
While direct comparative studies on this compound are limited in publicly available literature, analysis of structurally similar pyrazole-sulfonamide derivatives provides valuable insights into its potential biological profile. The primary activities associated with this class of compounds are anticancer and anti-inflammatory effects, often mediated through the inhibition of key enzymes and modulation of critical signaling pathways.
Anticancer Activity
Pyrazole-sulfonamide derivatives have demonstrated notable efficacy against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth.
Table 1: Anticancer Activity of Pyrazole-Sulfonamide Analogs
| Compound/Analog | Cancer Cell Line | Assay | Efficacy Metric (IC50 in µM) | Reference |
| Pyrazole-sulfonamide analog 3 | HCT-116 (Colon) | Cytotoxicity | 45.88 | [1][2] |
| HT-29 (Colon) | Cytotoxicity | 28.27 | [1][2] | |
| SW-620 (Colon) | Cytotoxicity | 16.57 | [1][2] | |
| Pyrazole-sulfonamide analog 11 | HCT-116 (Colon) | Cytotoxicity | 25.01 | [1][2] |
| HT-29 (Colon) | Cytotoxicity | 8.99 | [1][2] | |
| SW-620 (Colon) | Cytotoxicity | 3.27 | [1][2] | |
| Pyrazole derivative 11 | MCF-7 (Breast) | Antiproliferative | 2.85-23.99 | [3] |
| HT-29 (Colon) | Antiproliferative | 2.12-69.37 | [3] | |
| Pyrazole derivative 12 | MCF-7 (Breast) | Antiproliferative | 2.85-23.99 | [3] |
| HT-29 (Colon) | Antiproliferative | 2.12-69.37 | [3] | |
| Pyrazole derivative 15 | MCF-7 (Breast) | Antiproliferative | 2.85-23.99 | [3] |
| HT-29 (Colon) | Antiproliferative | 2.12-69.37 | [3] |
Note: The specific structures of analogs 3 and 11 are detailed in the cited literature. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
The data suggests that substitutions on the pyrazole and sulfonamide moieties can significantly influence the cytotoxic potency against different cancer cell lines.
Anti-inflammatory Activity
A prominent mechanism for the anti-inflammatory action of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation.
Table 2: Anti-inflammatory Activity of Pyrazole Analogs
| Compound/Analog | Enzyme/Assay | Efficacy Metric (IC50 in µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole analog 5u | COX-2 Inhibition | 1.79 | 72.73 | [4] |
| Pyrazole analog 5s | COX-2 Inhibition | 2.51 | 65.75 | [4] |
| Celecoxib (Reference) | COX-2 Inhibition | - | 78.06 | [4] |
| Pyrazole derivative 11 | COX-2 Inhibition | 0.043-0.049 | - | [3] |
| Pyrazole derivative 12 | COX-2 Inhibition | 0.043-0.049 | - | [3] |
| Pyrazole derivative 15 | COX-2 Inhibition | 0.043-0.049 | - | [3] |
Note: The specific structures of analogs 5u and 5s are detailed in the cited literature. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
These findings underscore the potential of the pyrazole scaffold in designing potent and selective COX-2 inhibitors for the management of inflammatory conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is quantified by a decrease in color development.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the chromogenic substrate.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) to the wells and pre-incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Color Development: Add the chromogenic substrate and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50(COX-1)/IC50(COX-2).
Signaling Pathways and Mechanisms
Apoptosis Induction by Pyrazole-Sulfonamides
Pyrazole-sulfonamide derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest.
Caption: Apoptosis induction by pyrazole-sulfonamide analogs.
COX-2 Dependent and Independent Signaling
The anticancer effects of COX-2 inhibitors can be mediated through pathways that are both dependent on and independent of their enzymatic inhibition.
Caption: COX-2 dependent and independent signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 1-(2-Bromophenylsulfonyl)-1H-pyrazole vs. 1-(phenylsulfonyl)-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity between 1-(2-Bromophenylsulfonyl)-1H-pyrazole and its structural analog, 1-(phenylsulfonyl)-1H-pyrazole. The primary focus is on their differential reactivity in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presence of a bromine atom on the phenylsulfonyl moiety in this compound introduces a key functional handle for such transformations, a feature absent in 1-(phenylsulfonyl)-1H-pyrazole. This guide will explore the implications of this structural difference in the context of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Executive Summary
The key difference in reactivity between the two compounds lies in the susceptibility of the C-Br bond in this compound to oxidative addition by a palladium(0) catalyst. This enables its participation as an electrophile in a variety of cross-coupling reactions. In contrast, 1-(phenylsulfonyl)-1H-pyrazole, lacking a halogen substituent on the phenyl ring, is inert under typical palladium-catalyzed cross-coupling conditions that target aryl halides. The pyrazole ring in both molecules is generally stable under these conditions. This guide presents a theoretical comparison based on established reactivity principles, supported by representative experimental protocols and hypothetical data.
Data Presentation: A Comparative Overview
The following tables summarize the anticipated outcomes of subjecting this compound and 1-(phenylsulfonyl)-1H-pyrazole to standard Suzuki-Miyaura and Buchwald-Hartwig reaction conditions. The data for this compound is hypothetical but based on typical yields for cross-coupling reactions of aryl bromides.
Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst System | Product | Expected Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Biphenylsulfonyl)-1H-pyrazole | 85-95% |
| 2 | 1-(phenylsulfonyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | No Reaction | 0% |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-((4'-methoxy-[1,1'-biphenyl]-2-yl)sulfonyl)-1H-pyrazole | 80-90% |
| 4 | 1-(phenylsulfonyl)-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | No Reaction | 0% |
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Entry | Substrate | Amine | Catalyst System | Product | Expected Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 1-((2-(morpholin-4-yl)phenyl)sulfonyl)-1H-pyrazole | 75-85% |
| 2 | 1-(phenylsulfonyl)-1H-pyrazole | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | No Reaction | 0% |
| 3 | This compound | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | 1-((2-anilinophenyl)sulfonyl)-1H-pyrazole | 70-80% |
| 4 | 1-(phenylsulfonyl)-1H-pyrazole | Aniline | Pd(OAc)₂ / BINAP / Cs₂CO₃ | No Reaction | 0% |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.
-
The flask is evacuated and backfilled with argon three times.
-
Add toluene and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
The mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(2-biphenylsulfonyl)-1H-pyrazole.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ and XPhos.
-
Add toluene and stir for 10 minutes.
-
Add this compound, morpholine, and sodium tert-butoxide.
-
The Schlenk tube is sealed and the reaction mixture is heated to 100 °C for 16 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford 1-((2-(morpholin-4-yl)phenyl)sulfonyl)-1H-pyrazole.
-
Visualizing the Reactivity Difference
The following diagrams illustrate the divergent reaction pathways of the two compounds in a Suzuki-Miyaura coupling.
Caption: Comparative workflow of Suzuki-Miyaura coupling.
The diagram below illustrates the catalytic cycle for the Buchwald-Hartwig amination of this compound.
Caption: Buchwald-Hartwig amination catalytic cycle.
Conclusion
This comparative guide highlights the significant difference in chemical reactivity between this compound and 1-(phenylsulfonyl)-1H-pyrazole in the context of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom in the former serves as a versatile handle for C-C and C-N bond formation, opening up a wide array of synthetic possibilities for the generation of novel, complex molecules. In contrast, 1-(phenylsulfonyl)-1H-pyrazole is unreactive under these conditions at the phenylsulfonyl moiety. This fundamental difference in reactivity should be a key consideration for researchers in the design of synthetic routes for drug discovery and materials science.
Validating a Synthetic Pathway to 1-(2-Bromophenylsulfonyl)-1H-pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. The routes are evaluated based on established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. This document aims to assist researchers in selecting an optimal and efficient synthetic strategy.
Introduction
This compound is an N-arylsulfonylpyrazole derivative. This class of compounds is known for a wide range of biological activities and applications as versatile building blocks in organic synthesis. The validation of an efficient and reliable synthetic route is crucial for its further investigation and utilization. This guide compares a direct N-sulfonylation approach with a more classical cyclization method.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies are considered for the preparation of this compound:
-
Route 1: Direct N-Sulfonylation of Pyrazole. This is a straightforward approach involving the reaction of pyrazole with 2-bromobenzenesulfonyl chloride in the presence of a base.
-
Route 2: Knorr Pyrazole Synthesis from a Sulfonylhydrazine. This classic method involves the cyclization of 2-bromobenzenesulfonylhydrazine with a suitable 1,3-dicarbonyl equivalent.
The following table summarizes the key quantitative parameters for each proposed route, based on typical yields and conditions for similar reactions found in the literature.
| Parameter | Route 1: Direct N-Sulfonylation | Route 2: Knorr Pyrazole Synthesis |
| Starting Materials | Pyrazole, 2-Bromobenzenesulfonyl chloride | 2-Bromobenzenesulfonylhydrazine, 1,3-Dicarbonyl equivalent (e.g., malondialdehyde) |
| Number of Steps | 1 (from pyrazole) | 2 (from 2-bromobenzenesulfonyl chloride) |
| Typical Yield | Good to Excellent (70-95% for analogous reactions) | Good to Excellent (for cyclization step) |
| Reaction Conditions | Mild (room temperature to moderate heating) | Generally mild, may require heating |
| Reagents | Base (e.g., triethylamine, pyridine) | Acid or base catalyst for cyclization |
| Work-up/Purification | Typically straightforward filtration and/or crystallization | May require purification of the sulfonylhydrazine intermediate |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on well-established methodologies for analogous chemical transformations.
Route 1: Direct N-Sulfonylation of Pyrazole
This route is predicated on the direct reaction between pyrazole and 2-bromobenzenesulfonyl chloride.
Step 1a: Synthesis of 2-Bromobenzenesulfonyl Chloride (Starting Material)
2-Bromobenzenesulfonyl chloride can be synthesized from 2-bromoaniline via a diazotization-sulfonation sequence.
-
Reaction: To a stirred solution of 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-bromobenzenesulfonyl chloride.
Step 1b: N-Sulfonylation of Pyrazole
-
Reaction: To a solution of pyrazole (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine in an aprotic solvent like acetonitrile or dichloromethane, 2-bromobenzenesulfonyl chloride (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours.[1][2]
-
Work-up: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Route 2: Knorr Pyrazole Synthesis
This route involves the preparation of a sulfonylhydrazine intermediate followed by a cyclization reaction.
Step 2a: Synthesis of 2-Bromobenzenesulfonylhydrazine
-
Reaction: 2-Bromobenzenesulfonyl chloride (1.0 eq) is added slowly to a solution of hydrazine hydrate (2.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-bromobenzenesulfonylhydrazine, which may be used directly in the next step or purified by recrystallization.
Step 2b: Cyclization to form this compound
-
Reaction: 2-Bromobenzenesulfonylhydrazine (1.0 eq) and a 1,3-dicarbonyl equivalent such as malondialdehyde or a protected form like 1,1,3,3-tetramethoxypropane (1.0 eq) are dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of acid (e.g., a few drops of concentrated HCl) is added, and the mixture is heated to reflux for 2-4 hours.[3]
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Workflow for Route 1: Direct N-Sulfonylation.
Caption: Workflow for Route 2: Knorr Pyrazole Synthesis.
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 (Direct N-Sulfonylation) is the more convergent and likely more efficient approach. It involves a single, well-documented type of transformation from readily available starting materials. The reaction conditions are generally mild, and the procedure is straightforward, making it highly suitable for both small-scale synthesis and potential scale-up.
Route 2 (Knorr Pyrazole Synthesis) , while a classic and reliable method for pyrazole formation, is a two-step process from the sulfonyl chloride. This adds to the overall synthesis time and may result in a lower overall yield due to an additional reaction and purification step. However, it offers an alternative if the direct N-sulfonylation proves to be low-yielding or problematic for any unforeseen reason.
Recommendation: For the initial synthesis and validation, Route 1 is highly recommended due to its directness, anticipated higher overall yield, and operational simplicity. Experimental validation should focus on optimizing the base and solvent system for the N-sulfonylation reaction to maximize the yield and purity of the final product.
References
A Comparative Spectroscopic Guide to 1-(2-Bromophenylsulfonyl)-1H-pyrazole Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 1-(2-Bromophenylsulfonyl)-1H-pyrazole and its structural alternatives. Due to the limited availability of published experimental spectroscopic data for this compound, this guide focuses on a detailed examination of closely related N-arylsulfonyl-1H-pyrazole derivatives. The provided data serves as a valuable reference for researchers engaged in the synthesis, characterization, and development of novel pyrazole-based compounds.
Overview of Spectroscopic Characteristics
The spectroscopic signature of N-arylsulfonyl-1H-pyrazoles is defined by the electronic and structural interplay between the pyrazole and the arylsulfonyl moieties. Key features to consider during analysis include:
-
¹H NMR: The chemical shifts of the pyrazole ring protons are influenced by the electronic nature of the substituents on the arylsulfonyl group. Protons on the pyrazole ring typically appear as distinct singlets or doublets, depending on the substitution pattern.
-
¹³C NMR: The carbon signals of both the pyrazole and the aromatic rings provide a detailed map of the molecular skeleton. The chemical shifts of the sulfonyl-bearing carbon and the pyrazole carbons are particularly informative.
-
Infrared (IR) Spectroscopy: Characteristic vibrational bands for the sulfonyl group (S=O) are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations are also prominent.
-
Mass Spectrometry: The molecular ion peak provides the molecular weight of the compound. Fragmentation patterns often involve the cleavage of the N-S bond and fragmentation of the aromatic rings, offering clues to the substitution pattern.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for selected N-arylsulfonyl-1H-pyrazole derivatives, which serve as valuable alternatives for comparison with this compound.
Table 1: ¹H NMR Spectral Data of Selected N-Arylsulfonyl-1H-pyrazole Derivatives
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) |
| 1-(Phenylsulfonyl)-3,5-diphenyl-1H-pyrazole | CDCl₃ | - | 6.63 (s) | - | 7.86-7.39 (m, 15H) | - |
| 1-Tosyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | CDCl₃ | - | 6.58 (s) | - | 7.82-7.22 (m, 13H) | 2.38 (s, 3H, CH₃) |
| 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazole | DMSO-d₆ | 7.75 (d) | 6.55 (t) | 8.65 (d) | 7.95 (d), 7.70 (d) | - |
| This compound | Data not available | - | - | - | - | - |
Table 2: ¹³C NMR Spectral Data of Selected N-Arylsulfonyl-1H-pyrazole Derivatives
| Compound | Solvent | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Aromatic Carbons (ppm) | Other Carbons (ppm) |
| 1-(Phenylsulfonyl)-3,5-diphenyl-1H-pyrazole | CDCl₃ | 155.35 | 109.63 | 149.56 | 137.80, 134.12, 131.25, 130.00, 129.53, 129.47, 129.38, 129.01, 128.72, 127.97, 127.85, 126.47 | - |
| 1-Tosyl-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | CDCl₃ | 153.94 | 109.25 | 149.52 | 145.47, 135.20, 134.79, 130.00, 129.92, 129.70, 129.56, 129.42, 128.93, 128.07, 127.85, 127.72 | 21.70 (CH₃) |
| This compound | Data not available | - | - | - | - | - |
Table 3: IR Spectral Data of Selected N-Arylsulfonyl-1H-pyrazole Derivatives
| Compound | Sample Prep. | ν(S=O)asym (cm⁻¹) | ν(S=O)sym (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(Aromatic C=C) (cm⁻¹) |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide [1] | KBr | 1316 | 1145 | 1530 | 1636 |
| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide [1] | KBr | 1311 | 1186 | 1567 | - |
| This compound | Data not available | - | - | - | - |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of N-arylsulfonyl-1H-pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45°, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: For soluble compounds, a concentrated solution in a volatile solvent is prepared and a drop is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Acquisition: A background spectrum of the empty sample holder or a pure KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and assigned to specific functional group vibrations.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined. The fragmentation pattern is analyzed to deduce structural information. For HRMS, the measured accurate mass is used to determine the elemental composition.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of N-arylsulfonyl-1H-pyrazole derivatives.
Caption: General workflow for synthesis and analysis.
Structural Relationship Diagram
This diagram illustrates the structural relationship between the target compound, this compound, and its comparative alternatives.
Caption: Structural relationship of target and alternatives.
References
A Comparative Guide to Purity Assessment of Synthesized 1-(2-Bromophenylsulfonyl)-1H-pyrazole by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development, ensuring the reliability of biological data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for determining the purity of synthesized 1-(2-Bromophenylsulfonyl)-1H-pyrazole.
Executive Summary
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for the routine purity assessment of this compound due to its high resolution, sensitivity, and robustness for non-volatile, thermally stable compounds. While Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation and identification capabilities, its application to this specific analyte is likely to require derivatization to improve volatility, adding complexity to the workflow. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a powerful, non-destructive alternative that does not necessitate a reference standard of the analyte, making it particularly valuable for the purity determination of novel compounds. The choice of the most suitable technique will depend on the specific requirements of the analysis, including the need for routine quality control, the availability of reference standards, and the desire for structural confirmation of impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination is contingent on various factors, including the physicochemical properties of the analyte and the specific goals of the analysis. Below is a comparative summary of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Applicability to Analyte | Highly suitable for non-volatile and thermally stable compounds like this compound. | May require derivatization to increase the volatility of the analyte and its impurities. | Excellent for soluble compounds; provides structural information and does not require an identical reference standard. |
| Limit of Detection (LOD) | Typically in the range of ng/mL to µg/mL.[1] | Generally lower than HPLC, in the pg/mL to ng/mL range, especially with selected ion monitoring (SIM). | Higher than chromatographic methods, typically in the mg/mL range. |
| Limit of Quantification (LOQ) | Typically in the range of µg/mL.[1] | Generally in the ng/mL range. | In the higher µg/mL to mg/mL range. |
| Linearity | Excellent, with correlation coefficients (R²) often >0.999 over a wide concentration range.[2] | Good linearity, with R² values typically >0.99. | Excellent linearity, as the signal response is directly proportional to the molar concentration. |
| Precision (%RSD) | High precision, with Relative Standard Deviation (RSD) values typically <2%.[2] | Good precision, with RSD values generally <15%. | High precision, with RSD values often <1%. |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Requires reference standards for confirmation of retention times and fragmentation patterns. | Can use a certified internal standard of a different, stable compound for absolute quantification.[3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase pH adjustment)
-
Methanol (for sample preparation)
-
This compound reference standard (if available)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:
-
Start with 40% Acetonitrile / 60% Water
-
Linearly increase to 90% Acetonitrile / 10% Water over 15 minutes
-
Hold at 90% Acetonitrile for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Potential Impurities in the Synthesis of this compound
The synthesis of this compound is likely to proceed via the reaction of 2-bromobenzenesulfonyl chloride with pyrazole in the presence of a base. Potential impurities could include:
-
Unreacted Starting Materials: 2-bromobenzenesulfonyl chloride and pyrazole.
-
Hydrolysis Product: 2-bromobenzenesulfonic acid, formed from the reaction of 2-bromobenzenesulfonyl chloride with any residual water.
-
Isomeric Byproducts: Although the reaction is expected to be regioselective, the formation of the isomeric product, this compound, is a possibility.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for Purity Assessment of Synthesized Product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for purity assessment.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. rsc.org [rsc.org]
- 2. Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Phenylsulfonyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1-(phenylsulfonyl)-1H-pyrazole derivatives, focusing on their potential as anticancer, anti-inflammatory, and kinase inhibitory agents. Due to a lack of specific published data on 1-(2-Bromophenylsulfonyl)-1H-pyrazole derivatives, this guide focuses on closely related analogues to infer potential biological activities and SAR. The information is compiled from various scientific publications and is intended to guide further research and development in this area.
Anticancer Activity of 1-(Phenylsulfonyl)-1H-pyrazole Derivatives
The 1-(phenylsulfonyl)-1H-pyrazole scaffold has been investigated for its potential as an anticancer agent. The substitution pattern on both the phenylsulfonyl moiety and the pyrazole ring plays a crucial role in determining the cytotoxic activity against various cancer cell lines.
Comparative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various 1-(phenylsulfonyl)-1H-pyrazole derivatives.
| Compound ID | R1 (on Phenylsulfonyl) | R2 (on Pyrazole at C3) | R3 (on Pyrazole at C4) | Cancer Cell Line | IC50 (µM) |
| PS-1 | 4-OCH₃ | 4-Chlorophenyl | CHO | MCF-7 | 9.3 |
| PS-2 | 4-OCH₃ | 4-Bromophenyl | CHO | MCF-7 | 5.8 |
| PS-3 | 4-Cl | 4-Chlorophenyl | CHO | A549 | 8.0 |
| PS-4 | 4-Cl | 4-Bromophenyl | CHO | HeLa | 9.8 |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Substitution on the Phenylsulfonyl Ring (R1): The nature of the substituent at the para-position of the phenylsulfonyl ring significantly influences anticancer potency. An electron-donating group like methoxy (4-OCH₃) appears to be favorable for activity against breast cancer cells (MCF-7), as seen in compounds PS-1 and PS-2 . An electron-withdrawing group like chloro (4-Cl) shows activity against lung (A549) and cervical (HeLa) cancer cell lines (PS-3 and PS-4 ).
-
Substitution on the Pyrazole Ring (R2 and R3): A halogen-substituted phenyl ring at the C3 position of the pyrazole is a common feature in active compounds. A 4-bromophenyl group at R2 (PS-2 ) seems to confer higher potency against MCF-7 cells compared to a 4-chlorophenyl group (PS-1 ). The presence of a formyl (CHO) group at the C4 position appears to be important for the observed cytotoxicity.
Experimental Workflow and SAR Visualization
Caption: General workflow for the in vitro MTT anticancer assay.
Caption: Key structure-activity relationships for anticancer activity.
Anti-inflammatory Activity of Pyrazole-Benzenesulfonamide Derivatives
Many pyrazole-containing compounds exhibit anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes. The benzenesulfonamide moiety is a key pharmacophore for selective COX-2 inhibition.
Comparative Data on Anti-inflammatory Activity
The following table presents the COX inhibitory activity of representative pyrazole-benzenesulfonamide derivatives.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 15 | 375 |
| Celecoxib | COX-2 | 0.04 | |
| Phenylbutazone | COX-1 | ~5 | Non-selective |
| Phenylbutazone | COX-2 | ~5 |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
-
Benzenesulfonamide Moiety: The 4-sulfonamide group on the N-phenyl ring is a critical determinant for COX-2 selectivity and potent inhibitory activity.
-
Substituents on the Pyrazole Ring: For high COX-2 selectivity, a trifluoromethyl (-CF₃) group at the 3-position and a para-substituted phenyl ring at the 5-position of the pyrazole are generally preferred, as exemplified by the structure of Celecoxib.
Experimental Workflow and SAR Visualization
Caption: General workflow for the in vitro COX inhibition assay.
Caption: Key structure-activity relationships for anti-inflammatory activity.
Kinase Inhibitory Activity of 1H-Pyrazole Biaryl Sulfonamides
The 1H-pyrazole scaffold is a privileged structure in the design of kinase inhibitors. The phenylsulfonyl group can act as a key interaction moiety within the kinase active site.
Comparative Data on Kinase Inhibitory Activity
The table below shows the kinase inhibitory activity of 1H-pyrazole biaryl sulfonamides against G2019S-LRRK2, a kinase implicated in Parkinson's disease.
| Compound ID | R1 (on Pyrazole at N1) | R2 (on Pyrazole at C3) | R3 (on Phenylsulfonyl) | Target Kinase | IC50 (nM) |
| KI-1 | H | 3-pyridyl | 4-NH₂ | G2019S-LRRK2 | 50 |
| KI-2 | CH₃ | 3-pyridyl | 4-NH₂ | G2019S-LRRK2 | 15 |
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitory Activity
-
N1-Substitution on Pyrazole Ring: Methylation at the N1 position of the pyrazole ring (KI-2 ) significantly enhances the inhibitory potency against G2019S-LRRK2 compared to the unsubstituted analogue (KI-1 ).[1]
-
Biaryl System: A biaryl system, where one of the aryl rings is a pyridine, appears to be a favorable motif for LRRK2 inhibition.
-
Phenylsulfonyl Substituent: A 4-amino group on the phenylsulfonyl ring is present in these potent inhibitors, suggesting it may be involved in key hydrogen bonding interactions within the kinase active site.
Experimental Workflow and SAR Visualization
Caption: General workflow for a luminescence-based in vitro kinase assay.
Caption: Key structure-activity relationships for kinase inhibitory activity.
Detailed Experimental Protocols
In Vitro Anticancer MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48 to 72 hours. A vehicle control (DMSO) is also included.
-
MTT Assay: 20 µL of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The medium is then removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by non-linear regression analysis.
In Vitro COX Inhibition Assay
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a prostaglandin E2 (PGE2) immunoassay kit.
-
Assay Procedure: The test compounds are pre-incubated with either COX-1 or COX-2 in a reaction buffer for 15 minutes at 37°C. The reaction is initiated by the addition of arachidonic acid and incubated for a further 10 minutes.
-
Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC50 values are determined. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reagents: Kinase of interest, appropriate substrate, ATP, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Kinase Reaction: The kinase reaction is performed in a 96-well plate by incubating the kinase, substrate, ATP, and various concentrations of the test compound.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured with a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.
References
A Comparative Guide to the Catalytic Efficacy for Reactions of 1-(2-Bromophenylsulfonyl)-1H-pyrazole
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 1-(2-Bromophenylsulfonyl)-1H-pyrazole serves as a versatile building block, amenable to various palladium-catalyzed cross-coupling reactions that enable the introduction of diverse molecular fragments. The electron-withdrawing nature of the sulfonyl group and the presence of the pyrazole moiety can significantly influence catalyst activity and reaction outcomes.
This guide provides a comparative overview of common catalytic systems for three key transformations of this compound: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. While specific experimental data for this exact substrate is limited in published literature, this document compiles representative data and protocols from analogous systems involving electron-deficient aryl bromides and heterocyclic compounds to guide catalyst selection and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. F[1]or a substrate like this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents.
Catalyst Selection Considerations
The choice of catalyst, particularly the ligand, is crucial for achieving high yields. Electron-rich and sterically hindered phosphine ligands are often effective for coupling aryl bromides. F[2]or heteroaryl systems, ligands such as SPhos and XPhos have shown broad applicability.
[3]#### Comparative Data for Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl bromide with structural similarities to this compound, illustrating a potential catalyst screen.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 65 |
| Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| PdCl₂(dppf) (3 mol%) | (dppf) | Cs₂CO₃ | DMF | 90 | 16 | 85 |
| Pd(PPh₃)₄ (5 mol%) | (PPh₃) | Na₂CO₃ | DME/H₂O | 85 | 12 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 1-((2'-Methyl-[1,1'-biphenyl]-2-yl)sulfonyl)-1H-pyrazole
To a solution of this compound (1.0 mmol) and o-tolylboronic acid (1.2 mmol) in toluene (10 mL) is added an aqueous solution of K₃PO₄ (2.0 M, 2.0 mL). The mixture is sparged with argon for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol) and SPhos (0.02 mmol) are then added. The reaction vessel is sealed and heated to 110°C for 8 hours with vigorous stirring. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2x15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, offering a valuable method for C-C bond formation. T[4]his reaction is particularly useful for the vinylation of this compound.
Catalyst Selection Considerations
Typical catalysts for the Heck reaction include palladium(II) acetate and palladium chloride. T[4]he choice of ligand and base is critical; phosphine ligands are commonly employed, and hindered amines or inorganic bases like potassium carbonate are often used. F[5]or electron-deficient aryl bromides, catalyst systems that promote a high turnover number are desirable.
[6]#### Comparative Data for Heck Reaction
The following table presents representative data for the Heck reaction of an electron-deficient aryl bromide with styrene, illustrating a potential catalyst screen.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 75 |
| PdCl₂(PPh₃)₂ (3 mol%) | (PPh₃) | K₂CO₃ | Acetonitrile | 80 | 16 | 68 |
| Pd₂(dba)₃ (1 mol%) | P(t-Bu)₃ (2 mol%) | Cy₂NMe | Dioxane | 120 | 10 | 90 |
| Pd(OAc)₂ (1 mol%) | None (Jeffery conditions) | NaHCO₃, Bu₄NCl | DMF | 80 | 18 | 82 |
Experimental Protocol: Heck Reaction
Synthesis of (E)-1-((2-(2-Phenylethenyl)phenyl)sulfonyl)-1H-pyrazole
In a sealed tube, this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol) are dissolved in DMF (5 mL). Triethylamine (2.0 mmol) is added, and the mixture is degassed with argon for 10 minutes. The tube is sealed and heated to 100°C for 24 hours. After cooling, the reaction mixture is poured into water (50 mL) and extracted with diethyl ether (3 x 25 mL). The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield the desired product.
Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. T[7]his reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the phenylsulfonyl moiety.
Catalyst Selection Considerations
The success of the Buchwald-Hartwig amination heavily relies on the choice of a sterically hindered and electron-rich phosphine ligand. L[8]igands such as XantPhos and the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) are highly effective. T[9]he base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly used.
[10]#### Comparative Data for Buchwald-Hartwig Amination
The following table presents representative data for the Buchwald-Hartwig amination of an electron-deficient aryl bromide with morpholine, illustrating a potential catalyst screen.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1 mol%) | BINAP (2 mol%) | NaOtBu | Toluene | 100 | 18 | 70 |
| Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | t-BuOH | 90 | 12 | 95 |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | LHMDS | Dioxane | 80 | 10 | 88 |
| Pd₂(dba)₃ (1 mol%) | XantPhos (2 mol%) | Cs₂CO₃ | Toluene | 110 | 20 | 82 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(2-((1H-Pyrazol-1-yl)sulfonyl)phenyl)morpholine
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous tert-butanol (5 mL) is added, and the tube is sealed. The mixture is heated to 90°C for 12 hours. After cooling to ambient temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to give the desired aryl amine.
Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
In Vitro Anticancer Screening of 1-(Phenylsulfonyl)-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of 1-(phenylsulfonyl)-1H-pyrazole derivatives against various cancer cell lines. Due to the limited availability of public data on the specific 1-(2-Bromophenylsulfonyl)-1H-pyrazole scaffold, this guide focuses on structurally related 1-(phenylsulfonyl)-1H-pyrazole and pyrazoline-benzenesulfonamide analogues. The information presented is compiled from multiple studies to offer a comparative overview of their cytotoxic potential and potential mechanisms of action.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative sulfonyl-containing pyrazole and pyrazoline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-chloro-3-(p-toluenesulfonyl)indazole (tosind) | HT29 (Colon) | 30 | - | - |
| 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) | HT29 (Colon) | 37 | - | - |
| 4-[5-(2,3,4-trimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzensulphonamide | OSCC (Oral) | - | - | - |
| (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | 14.97 | Paclitaxel | 49.90 |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18g) | HL60 (Leukemia) | 10.43 | Sorafenib | - |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18g) | MCF-7 (Breast) | 11.7 | Sorafenib | - |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18g) | MDA-MB-231 | 4.07 | Sorafenib | - |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18h) | HL-60 (Leukemia) | 8.99 | Sorafenib | - |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18h) | MCF-7 (Breast) | 12.48 | Sorafenib | - |
| Pyrazoline linked to 4-methylsulfonylphenyl scaffold (18h) | MDA-MB-231 | 7.18 | Sorafenib | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Tubulin Polymerization Inhibition Assay
This assay determines if a compound interferes with the assembly of microtubules, which are crucial for cell division.
-
Tubulin Preparation: Reconstitute purified tubulin protein in a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (vehicle).
-
Initiation of Polymerization: Add the tubulin solution to the wells and initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. Inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro anticancer screening and the key signaling pathways potentially modulated by pyrazole derivatives.
Caption: Experimental workflow for anticancer drug screening.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
computational docking studies of 1-(2-Bromophenylsulfonyl)-1H-pyrazole analogs
A comprehensive analysis of computational docking studies on pyrazole sulfonamide analogs, structurally related to 1-(2-Bromophenylsulfonyl)-1H-pyrazole, reveals their potential as inhibitors for a variety of enzymes. While specific studies on the this compound scaffold were not identified in the current literature, a significant body of research exists for analogous compounds, providing valuable insights into their therapeutic potential. This guide compares the performance of these analogs against different biological targets, supported by experimental data and detailed methodologies.
Comparative Docking Performance of Pyrazole Sulfonamide Analogs
The following tables summarize the quantitative data from various studies, showcasing the docking scores and binding affinities of different pyrazole sulfonamide derivatives against their respective protein targets.
Table 1: Docking Performance against Carbonic Anhydrases and α-Glucosidase
| Compound Class | Target Enzyme | Top Performing Compound | Docking Score / Binding Energy | Inhibition Constant (Ki / IC50) | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Compound 6a | - | 0.063 µM (Ki) | [1] |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Compound 6b | - | 0.007 µM (Ki) | [1] |
| Acyl Pyrazole Sulfonamides | α-Glucosidase | Compound 5a | - | 1.13 ± 0.06 µM (IC50) | [2] |
Table 2: Docking Performance against Protein Kinases
| Compound Class | Target Enzyme | Top Performing Compound | Binding Energy (kJ/mol) | PDB ID | Reference |
| 1H-Pyrazole derivatives | VEGFR-2 | Compound 1b | -10.09 | 2QU5 | [3][4] |
| 1H-Pyrazole derivatives | Aurora A | Compound 1d | -8.57 | 2W1G | [3][4] |
| 1H-Pyrazole derivatives | CDK2 | Compound 2b | -10.35 | 2VTO | [3][4] |
Experimental Protocols
The methodologies employed in these computational docking studies are crucial for understanding and reproducing the results. Below are summaries of the experimental protocols from the cited literature.
Protocol 1: Docking of Pyrazole-carboxamides against Carbonic Anhydrases
-
Software: Not explicitly stated, but analysis was performed using BIOVIA Discovery Studio Visualizer.[1]
-
Protein Preparation: The crystal structures of human carbonic anhydrase I (hCA I) and II (hCA II) were obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the synthesized pyrazole-carboxamide derivatives were generated and optimized.
-
Docking Procedure: The most active compounds were docked into the active sites of the hCA I and hCA II receptors. A reference inhibitor, acetazolamide (AAZ), was also docked for comparison.[1]
-
Post-Docking Analysis: The binding poses and interactions between the ligands and the protein active sites were analyzed to understand the inhibition mechanism.[1]
Protocol 2: Docking of 1H-Pyrazole Derivatives against Protein Kinases
-
Protein Preparation: The 3D coordinates of VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO) were retrieved from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms were added.
-
Ligand Preparation: The 2D structures of the pyrazole derivatives were drawn and converted to 3D structures. Energy minimization was performed using standard computational chemistry methods.
-
Docking Procedure: A flexible ligand docking approach was used. The grid box was centered on the active site of each protein to encompass the binding pocket.
-
Post-Docking Analysis: The docking results were evaluated based on the binding energy, inhibition constant, and van der Waals, hydrogen bonding, and desolvation energies.[3][4]
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflow of a computational docking study and a generalized signaling pathway that could be inhibited by these pyrazole analogs.
Caption: A generalized workflow for computational molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Bromophenylsulfonyl)-1H-pyrazole: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(2-Bromophenylsulfonyl)-1H-pyrazole, a halogenated organic compound. Adherence to these protocols is essential for regulatory compliance and laboratory safety.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. According to safety data, this compound is classified as follows:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity 4, Oral | GHS07 | Warning | H302: Harmful if swallowed |
Source: Sigma-Aldrich[1]
Given its hazardous nature, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
1. Waste Segregation:
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste: Collect any unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weighing papers, contaminated gloves, pipette tips), in a dedicated and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, it should be collected in a separate, sealed, and compatible hazardous waste container.[5] As this compound is a halogenated organic compound, it should be collected in a container specifically designated for halogenated organic waste.[6][7] Do not mix with non-halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Empty Containers: "Empty" containers that previously held this compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[9]
2. Waste Container Labeling:
All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[5]
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream
-
The date when waste was first added to the container
-
The name of the principal investigator and the laboratory location
3. Storage of Waste Pending Disposal:
Proper storage of chemical waste is crucial for maintaining a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[9]
-
Ensure containers are in good condition and compatible with the chemical waste.[5]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.
-
The storage area should be cool and dry.
4. Arranging for Professional Disposal:
The final step is to arrange for the pickup and disposal of the hazardous waste by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4][10]
-
Follow all institutional procedures for waste pickup requests.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationship for handling spills.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 1-(2-Bromophenylsulfonyl)-1H-pyrazole
This guide provides immediate, essential safety, and logistical information for handling 1-(2-Bromophenylsulfonyl)-1H-pyrazole in a laboratory setting. The following procedures are based on safety data for structurally similar compounds and are intended to provide a robust framework for safe operational and disposal practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are synthesized from SDS documents for closely related bromophenyl- and sulfonyl-pyrazole derivatives.[1][2][3][4][5][6][7] Researchers should always perform a risk assessment for their specific experimental conditions and consult with their institution's safety officer.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the analysis of related compounds.
| Protection Type | Specification | Rationale & Citation |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][4][5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Protective clothing, such as a lab coat, is mandatory. | Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[1][2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside a fume hood or if dust or aerosols may be generated. | Use a respirator with a particulate filter (e.g., P95 or P100) for solid forms.[4][5][8] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][3][5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Avoid creating dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][4] Do not eat, drink, or smoke in the laboratory.[1][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
Disposal Plan
All waste containing this compound should be considered hazardous.
Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Dispose of all waste materials through your institution's hazardous waste disposal program.[3][4][8]
-
Do not dispose of this chemical down the drain or in regular trash.[1][4][7]
-
Contaminated clothing should be decontaminated or disposed of as hazardous waste.[7][8]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. kishida.co.jp [kishida.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. keyorganics.net [keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
